Product packaging for 2-(2-Methylphenoxy)aniline(Cat. No.:CAS No. 3840-18-4)

2-(2-Methylphenoxy)aniline

Cat. No.: B1294445
CAS No.: 3840-18-4
M. Wt: 199.25 g/mol
InChI Key: JYJPXACGURQSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Methylphenoxy)aniline (CAS 3840-18-4) is a high-purity aromatic amine compound of significant interest as a specialized chemical intermediate in organic synthesis and industrial research. With a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol, this compound serves as a crucial building block in the research and development of dyes and pigments . Its structural motif, featuring a diaryl ether linkage, is a key feature found in various biologically active molecules, positioning it as a valuable precursor in pharmaceutical research for the synthesis of more complex chemical entities . As a chemical intermediate, its primary research value lies in its reactive aniline group, which can undergo diazotization and other coupling reactions, and the steric properties imparted by the 2-methylphenoxy group, which can influence the course of subsequent synthetic transformations . Researchers utilize this compound to explore new synthetic pathways in medicinal chemistry and materials science. It is strictly for professional laboratory research applications. This product is offered with a purity of 99.5% and is packaged in 25kg drums for industrial-scale research and development purposes . Please handle with appropriate care; this compound may cause skin and serious eye irritation and may cause respiratory irritation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B1294445 2-(2-Methylphenoxy)aniline CAS No. 3840-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPXACGURQSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191739
Record name Aniline, 2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3840-18-4
Record name 2-(o-Tolyloxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3840-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(o-Tolyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Tolyloxy)aniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, 2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(O-TOLYLOXY)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Y9DB1FGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(2-Methylphenoxy)aniline CAS number 3840-18-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(2-Methylphenoxy)aniline (CAS: 3840-18-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a diaryl ether amine of interest in medicinal chemistry and synthetic organic chemistry. The information compiled herein covers its physicochemical properties, safety and handling protocols, spectroscopic characterization, and potential applications, particularly as a scaffold in drug discovery.

Physicochemical Properties

This compound, also known as 2-Amino-2'-methyldiphenyl ether, is an organic compound with the chemical formula C13H13NO.[1][2][3] Its core structure consists of an aniline ring linked to a tolyl group through an ether bond. The physical and chemical properties are summarized below.

PropertyValueUnitSource(s)
CAS Number 3840-18-4-[1][2][3][4]
Molecular Formula C13H13NO-[1][2][3][5]
Molecular Weight 199.25 g/mol [1][2][5]
Appearance Reddish oily liquid-[4]
Boiling Point 299.7°C at 760 mmHg[3]
Density 1.115g/cm³[3]
Flash Point 133.3°C[3]
Refractive Index 1.608-[3]
InChI Key JYJPXACGURQSCB-UHFFFAOYSA-N-[1]

Toxicological and Safety Information

Proper handling of this compound is crucial due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[5] To the best of current knowledge, the toxicological properties of this specific product have not been fully investigated.[5] Therefore, it should be handled with caution, solely for research and development purposes.[2][5]

General Handling and Storage:

  • Use only in a chemical fume hood with adequate ventilation.[5]

  • Avoid breathing dust or vapor.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Store in a cool, dry, well-ventilated place with the container tightly closed.[5]

  • A safety shower and eye wash station should be readily available.[5]

Personal Protective Equipment (PPE):

  • Wear protective safety goggles or a face shield.[5][6]

  • Wear chemical-resistant gloves.[5]

  • Wear protective clothing and chemical-resistant boots.[5]

Hazard StatementDescription
H317 May cause an allergic skin reaction.[5]
H319 Causes serious eye irritation.[5]
Precautionary StatementDescription
P280 Wear protective gloves/protective clothing/eye protection/face protection.[5]
P305+351+338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like this compound typically involves a C-O bond formation reaction. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.[7] A plausible synthetic approach involves the coupling of 2-chloronitrobenzene with o-cresol, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Two-Step Synthesis

Step 1: Ullmann Condensation for C-O Bond Formation This protocol is adapted from procedures for analogous diaryl ether syntheses.[7]

  • Reagents: 2-chloronitrobenzene, o-cresol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar solvent such as Dimethylformamide (DMF).

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add o-cresol (1.2 equivalents), potassium carbonate (2.0 equivalents), and CuI (0.1 equivalents) in DMF. b. Add 2-chloronitrobenzene (1.0 equivalent) to the mixture. c. Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and pour it into water. e. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. f. Purify the crude intermediate, 2-methyl-1-(2-nitrophenoxy)benzene, by column chromatography.

Step 2: Nitro Group Reduction

  • Reagents: The nitro-intermediate from Step 1, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

  • Procedure: a. Dissolve the nitro-intermediate in a mixture of ethanol and water. b. Add iron powder (excess) and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux for 2-4 hours until the reduction is complete (monitor by TLC).[7] d. Filter the hot reaction mixture through a pad of celite to remove iron salts, washing the pad with hot ethanol.[7] e. Combine the filtrates and remove the ethanol under reduced pressure. f. Extract the resulting aqueous solution with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the final product, this compound.[7] g. Further purification can be achieved by vacuum distillation or recrystallization.

SM Starting Materials (2-chloronitrobenzene, o-cresol) Ullmann Ullmann Condensation (CuI catalyst, K₂CO₃ base, DMF) SM->Ullmann Step 1 Purification1 Purification (Extraction, Column Chromatography) Ullmann->Purification1 Intermediate Intermediate (2-methyl-1-(2-nitrophenoxy)benzene) Reduction Nitro Group Reduction (Fe, NH₄Cl, EtOH/H₂O) Intermediate->Reduction Step 2 Purification1->Intermediate Purification2 Final Purification (Extraction, Distillation) Reduction->Purification2 Product Final Product (this compound) Purification2->Product

A plausible two-step synthesis route for this compound.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While specific spectra for this compound require experimental acquisition, the expected features can be predicted based on its structure. Spectroscopic data for this compound, including 1H NMR, IR, and MS, are noted as being available in databases.[8]

General Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR will show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. ¹³C NMR will reveal the number of unique carbon environments.[9]

  • Infrared (IR) Spectroscopy: The sample can be analyzed as a thin film or KBr pellet. Key expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching for the diaryl ether (around 1200-1250 cm⁻¹), and aromatic C-H stretching.[10]

  • Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight (199.25).[1][10] Fragmentation patterns will be influenced by the cleavage of the ether bond and loss of the methyl group.[10]

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_process Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR) NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Process Spectra NMR->Process IR->Process MS->Process Elucidate Structure Elucidation & Purity Check Process->Elucidate

Generalized workflow for spectroscopic analysis.

Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in the pharmaceutical industry.[11] The diaryl ether motif present in this compound is a key structural feature in numerous biologically active compounds, particularly in oncology.[12] While specific in-depth research on the parent compound this compound is limited, its scaffold is of significant interest for developing novel therapeutics.[12] For instance, substituted aniline pyrimidine derivatives have been designed and evaluated as potent dual inhibitors of Mer and c-Met kinases, which are important targets in cancer therapy.[13] The aniline substructure allows for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Core Core Scaffold (this compound) Deriv Chemical Derivatization (e.g., Pyrimidine substitution) Core->Deriv Library Compound Library Deriv->Library Screen Biological Screening (e.g., Kinase Assays) Library->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization (ADME/Tox) Lead->Opt Opt->Library SAR Candidate Drug Candidate Opt->Candidate

Role of aniline scaffolds in a drug discovery workflow.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(o-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(o-tolyloxy)aniline, with the CAS number 3840-18-4, is an aromatic organic compound featuring an aniline moiety linked to an o-tolyl group through an ether bond.[1] This structure imparts a unique combination of physicochemical properties that make it a valuable intermediate in various chemical syntheses, particularly in the dye industry.[2] Understanding its core physicochemical characteristics is paramount for its effective application in research and development, ensuring optimal reaction conditions, and predicting its behavior in biological and environmental systems. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(o-tolyloxy)aniline, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties

The physicochemical properties of 2-(o-tolyloxy)aniline are summarized in the tables below. These properties are crucial for predicting its solubility, reactivity, and distribution in various systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[2][3][4]
Molecular Weight 199.25 g/mol [2]
Physical State Liquid / Solid[1][3]
Boiling Point 299.7 °C at 760 mmHg 196 °C at 23 mmHg 110 °C at 0.015 Torr[2][3][4]
Density 1.115 g/cm³ 1.1 ± 0.1 g/cm³[2][4]
Refractive Index 1.608 1.6040-1.6060[3][4]
Flash Point 133.3 °C[3][4]

Note: There is conflicting information regarding the physical state of 2-(o-tolyloxy)aniline at room temperature, with some sources describing it as a liquid and others as a solid.[1][3]

Solubility and Partitioning
PropertyValueSource(s)
Water Solubility 3.9 µg/mL[2]
logP (XLogP3) 2.92[2]
Acid-Base Properties
PropertyValueSource(s)
pKa (Predicted) 4.00 ± 0.10[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-(o-tolyloxy)aniline are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For 2-(o-tolyloxy)aniline, if obtained as a solid, the melting point can be determined using a capillary tube method with a melting point apparatus.

Protocol:

  • A small, dry sample of 2-(o-tolyloxy)aniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.

  • A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol:

  • A small volume of liquid 2-(o-tolyloxy)aniline is placed in a test tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube.

  • The test tube is heated in a heating bath (e.g., an oil bath).

  • As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (for Water Solubility):

  • A known volume of distilled water is placed in a vial at a constant temperature.

  • Small, pre-weighed increments of 2-(o-tolyloxy)aniline are added to the water.

  • The mixture is agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved.

  • The process is continued until a saturated solution is formed (i.e., no more solute dissolves).

  • The total mass of the dissolved solute is used to calculate the solubility in µg/mL.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Protocol (Potentiometric Titration):

  • A solution of 2-(o-tolyloxy)aniline of known concentration is prepared in a suitable solvent (e.g., a water-alcohol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, representing lipophilicity.

Protocol (Shake-Flask Method):

  • A solution of 2-(o-tolyloxy)aniline is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of 2-(o-tolyloxy)aniline in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

2-(o-tolyloxy)aniline is primarily used as an intermediate in the synthesis of dyes.[2] A common method for the synthesis of diaryl ethers is the Ullmann condensation. The following diagram illustrates a logical workflow for the synthesis and purification of 2-(o-tolyloxy)aniline.

G Synthesis and Purification Workflow for 2-(o-tolyloxy)aniline cluster_synthesis Ullmann Condensation cluster_workup Work-up and Extraction cluster_purification Purification Reactants 2-Aminophenol + o-Chlorotoluene Reaction Reaction Mixture Reactants->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent High-boiling Solvent (e.g., DMF, Pyridine) Solvent->Reaction Heating Heating (e.g., 150-200 °C) Reaction->Heating Under Inert Atmosphere Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration to remove solids Cooling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Pure 2-(o-tolyloxy)aniline Purification->Product

Synthesis and Purification Workflow

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of 2-(o-tolyloxy)aniline, along with standardized experimental protocols for their determination. The provided synthesis workflow offers a logical approach for its preparation in a laboratory setting. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its effective use and further investigation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methylphenoxy)aniline. Due to the limited availability of experimentally derived and fully assigned public data, this guide utilizes predicted spectral data to provide a comprehensive understanding of the compound's structural features as reflected in its NMR spectra. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms in the molecule. The IUPAC name for the compound is this compound. For the purpose of spectral assignment in this guide, the following numbering scheme is adopted:

G cluster_0 Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Sample Weighing & Dissolution B Transfer to NMR Tube A->B C Insert Sample into Magnet B->C D Lock on Deuterium Signal C->D E Shim Magnetic Field D->E F Tune and Match Probe E->F G Set Acquisition Parameters (e.g., pulse sequence, number of scans) F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform FID H->I J Phase Correction I->J K Baseline Correction J->K L Referencing (e.g., to TMS) K->L M Integration & Peak Picking L->M

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural integrity under analytical conditions is paramount. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(2-Methylphenoxy)aniline, a key diaryl ether amine. The data presented herein offers critical insights for the identification and characterization of this and related compounds in complex matrices.

Core Fragmentation Data

The mass spectrum of this compound, obtained via electron ionization (EI), reveals a distinct pattern of fragmentation. The molecular ion and key fragment ions, along with their relative intensities, are summarized in the table below. This quantitative data serves as a fingerprint for the unequivocal identification of the compound.

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
199Not specified, typically the molecular ion peak[M]⁺
184Not specified[M - CH₃]⁺
168Not specified[M - NH₃]⁺ or [M - CH₃ - NH]⁺
107Not specified[C₇H₇O]⁺ (cresoxy cation) or [C₇H₉N]⁺ (toluidine radical cation)
9342.1[C₆H₅NH₂]⁺ (aniline radical cation)
9110.2[C₇H₇]⁺ (tropylium ion)
8017.3Not specified
772.8[C₆H₅]⁺ (phenyl cation)
6511.9[C₅H₅]⁺

Note: The relative intensities are based on the data available from ChemicalBook, which provides a list of peaks without explicitly designating a base peak (100% relative intensity). The provided values represent the recorded relative abundances.

Deciphering the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows logical pathways dictated by the stability of the resulting cations and neutral losses. The initial event is the formation of the molecular ion ([M]⁺) at m/z 199. Subsequent fragmentation events can be visualized as follows:

Fragmentation_Pathway M+ (m/z 199) M+ (m/z 199) m/z 184 m/z 184 M+ (m/z 199)->m/z 184 - CH3 m/z 107 m/z 107 M+ (m/z 199)->m/z 107 - C6H4NH2 m/z 93 m/z 93 M+ (m/z 199)->m/z 93 - C7H6O m/z 168 m/z 168 m/z 184->m/z 168 - NH2 m/z 91 m/z 91 m/z 107->m/z 91 - O m/z 77 m/z 77 m/z 107->m/z 77 - CH2O m/z 65 m/z 65 m/z 93->m/z 65 - HCN m/z 91->m/z 65 - C2H2

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation routes include the loss of a methyl radical (-CH₃) from the tolyl group to form the ion at m/z 184. Cleavage of the ether bond is also a significant pathway, leading to the formation of ions at m/z 107 (cresoxy cation) and m/z 93 (aniline radical cation). The ion at m/z 91, the tropylium ion, is a common and stable fragment in molecules containing a benzyl moiety. Further fragmentation of the aniline cation via the characteristic loss of hydrogen cyanide (HCN) results in the ion at m/z 65.

Experimental Protocol

The mass spectrometric data for this compound was acquired using a standard analytical methodology, which is detailed below.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column for separation from any impurities.

Ionization Method: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum that represents the fragmentation pattern of the molecule.

Specific Conditions:

  • Ionization Energy: 75 eV[1]

  • Source Temperature: 250 °C[1]

  • Sample Temperature: 190 °C[1]

This technical guide provides a foundational understanding of the fragmentation behavior of this compound. This information is crucial for the development of robust analytical methods for its detection and quantification, and for the structural elucidation of related unknown compounds encountered in research and development.

References

In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Aminophenyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of aminophenyl o-tolyl ether. Due to the existence of multiple structural isomers, this guide will focus on the interpretation of the FT-IR spectrum of a representative isomer, 2-(2-methylphenoxy)aniline (2-aminophenyl o-tolyl ether) , and will also draw upon data from the closely related isomer 4-(p-tolyloxy)aniline . This document details the characteristic vibrational frequencies, provides a structured summary of quantitative data, outlines a general experimental protocol for FT-IR analysis, and includes a workflow diagram for the analytical process.

Introduction to the FT-IR Spectroscopy of Aminophenyl o-Tolyl Ethers

Aminophenyl o-tolyl ethers are aromatic compounds containing three key functional groups that give rise to a characteristic infrared spectrum: a secondary amine (in the case of a substituted aminophenyl group) or a primary amine, an ether linkage, and substituted benzene rings. FT-IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. The resulting spectrum is a unique molecular fingerprint, allowing for the identification of functional groups and providing insights into the molecular structure.

The FT-IR spectrum of an aminophenyl o-tolyl ether is a composite of the vibrational modes of its constituent parts. The key absorptions to be expected are:

  • N-H stretching vibrations from the amino group.

  • C-O-C stretching vibrations from the ether linkage.

  • C-H stretching and bending vibrations from the aromatic rings and the methyl group.

  • C=C stretching vibrations within the aromatic rings.

  • C-N stretching vibrations .

The precise positions of these absorption bands can be influenced by the substitution pattern on the aromatic rings (i.e., the specific isomer) and by intermolecular interactions such as hydrogen bonding.

Quantitative FT-IR Data

The following tables summarize the characteristic FT-IR absorption bands for aminophenyl o-tolyl ether, with specific data provided for the this compound isomer and comparative data for 4-(p-tolyloxy)aniline.

Table 1: FT-IR Peak Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3442StrongN-H Asymmetric Stretch (primary amine)
3360StrongN-H Symmetric Stretch (primary amine)
3060 - 3020MediumAromatic C-H Stretch
2925MediumCH₃ Asymmetric Stretch
2860MediumCH₃ Symmetric Stretch
1619StrongN-H Bending (Scissoring)
1590StrongAromatic C=C Stretch
1500StrongAromatic C=C Stretch
1450MediumCH₃ Asymmetric Bending
1375MediumCH₃ Symmetric Bending
1281StrongAryl C-N Stretch
1230StrongAryl-O-Aryl Asymmetric Stretch
1110MediumIn-plane C-H Bending
880 - 730StrongOut-of-plane C-H Bending (Aromatic)

Data interpreted from analogous compounds and spectral databases.

Table 2: General FT-IR Absorption Ranges for Aminophenyl Aryl Ethers

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Notes
Amine (N-H)Stretch (primary)3500 - 3300 (two bands)The presence of two bands is characteristic of a primary amine (-NH₂).[1]
Amine (N-H)Bend1650 - 1580Often overlaps with aromatic C=C stretching bands.[1]
Ether (C-O-C)Asymmetric Stretch1300 - 1200This is typically a strong and prominent band for aryl ethers.
Ether (C-O-C)Symmetric Stretch1050 - 1010Generally weaker than the asymmetric stretch.
Aromatic (C-H)Stretch3100 - 3000Appears as a series of sharp, medium-intensity bands.
Aromatic (C=C)Stretch1625 - 1450A series of bands of varying intensity.
Aromatic (C-H)Out-of-plane Bend900 - 675The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene rings.
Alkyl (C-H)Stretch2975 - 2850From the methyl (tolyl) group.
Aromatic (C-N)Stretch1335 - 1250A strong band indicating the bond between the nitrogen and the aromatic ring.[1]

Experimental Protocol for FT-IR Analysis

The following is a generalized experimental protocol for obtaining the FT-IR spectrum of a solid sample of aminophenyl o-tolyl ether.

Objective: To acquire the infrared spectrum of solid aminophenyl o-tolyl ether using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR accessory with a suitable crystal (e.g., diamond, germanium)

  • Sample of aminophenyl o-tolyl ether (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol, ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the attached computer are powered on and have been allowed to stabilize as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • Place a small amount of the solid aminophenyl o-tolyl ether sample onto the center of the ATR crystal using a clean spatula.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The instrument will ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance spectrum.

    • The spectrum is typically recorded over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption maxima.

    • Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the aminophenyl o-tolyl ether molecule.

  • Cleaning:

    • After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

Diagrams

Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing sample_scan->data_processing interpretation Spectral Interpretation data_processing->interpretation end End interpretation->end

Caption: Workflow for FT-IR Spectroscopic Analysis.

Logical Relationship of Functional Groups and Spectral Regions

Functional_Groups_Spectrum cluster_molecule Aminophenyl o-Tolyl Ether cluster_spectrum FT-IR Spectral Regions (cm⁻¹) amine Amine (-NH2) nh_stretch 3500-3300 (N-H Stretch) amine->nh_stretch Vibrates in fingerprint < 1650 (Fingerprint Region) amine->fingerprint Bends in ether Ether (-O-) ether->fingerprint Vibrates in aromatic Aromatic Rings ch_stretch 3100-2850 (C-H Stretch) aromatic->ch_stretch Vibrates in aromatic->fingerprint Bends in methyl Methyl (-CH3) methyl->ch_stretch Vibrates in

Caption: Correlation of functional groups to FT-IR spectral regions.

References

Solubility and stability of 2-(2-Methylphenoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability of 2-(2-Methylphenoxy)aniline in organic solvents intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula C13H13NO, is an organic compound featuring an aniline moiety linked to a methylphenoxy group via an ether bond.[1] Understanding its solubility and stability in various organic solvents is fundamental for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical method development. The presence of both aromatic rings, a polar amino group, and an ether linkage suggests a varied solubility profile. This guide provides a comprehensive overview of the predicted solubility of this compound, factors influencing its stability, and detailed experimental protocols for quantitative assessment.

Solubility Profile of this compound

Predicted Qualitative Solubility

The following table summarizes the predicted solubility of this compound in common organic solvents. This profile is based on chemical principles and data for analogous compounds.[3][5][6]

Solvent ClassSpecific SolventsPredicted SolubilityRationale and Context of Use
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can effectively solvate a wide range of organic compounds. Commonly used for creating stock solutions for biological screening.[7]
Protic Solvents Ethanol, Methanol, IsopropanolModerate to HighThe amine group can form hydrogen bonds with these solvents. Solubility is likely good, especially with heating. Often used in synthesis and recrystallization.[6]
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective for compounds with moderate polarity and are often used in extraction and chromatographic purification.[5]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThe ether linkage in the solute shares some similarity with these solvents. THF is generally a better solvent than diethyl ether for moderately polar compounds.[5][7]
Aromatic Hydrocarbons Toluene, BenzeneModerateThe aromatic rings of the solute will interact favorably with these non-polar aromatic solvents.
Non-polar Solvents Hexane, HeptaneLowThe large non-polar component of the molecule is not sufficient to overcome the polarity of the amine group, leading to poor solubility. These are often used as anti-solvents for crystallization.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a standard and reliable technique.[2]

Objective: To quantitatively determine the equilibrium solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of a specific organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100 mL using the measured concentration and the dilution factor.

Solubility Determination Workflow

G prep Preparation Add excess solid to vial add_solvent Solvent Addition Add known volume of solvent prep->add_solvent equilibrate Equilibration Shake at constant temp (24-48h) add_solvent->equilibrate separate Phase Separation Centrifuge to pellet excess solid equilibrate->separate sample Sampling & Dilution Withdraw and dilute supernatant separate->sample analyze Quantification Analyze by HPLC or UV-Vis sample->analyze calculate Calculation Determine solubility (mg/mL) analyze->calculate

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Stability Profile of this compound

The stability of this compound in solution is critical for ensuring the integrity of the compound during storage and experimentation. Like other aromatic amines, its primary degradation pathway is oxidation.[7]

Primary Degradation Pathway: Oxidation

The amino group (-NH2) on the aniline ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of impurities (e.g., peroxides) in the solvent.[7] Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds, which may result in a visible discoloration (e.g., turning reddish or brown) of the solution.[6][7] In some cases, these degradation products may be less soluble than the parent compound, leading to precipitation.[7]

Factors Influencing Stability in Solution

The following table summarizes key factors that can affect the stability of this compound in organic solvents and suggests mitigation strategies.

FactorInfluence on StabilityMitigation Strategy
Oxygen Promotes oxidative degradation of the aniline moiety.[7]Use deoxygenated solvents. Purge the solution and headspace of the storage vial with an inert gas (e.g., nitrogen, argon).[7]
Light Can accelerate oxidative processes (photo-oxidation).[7][8]Store solutions in amber glass vials or protect them from light by wrapping vials in aluminum foil.[7]
Temperature Higher temperatures increase the rate of degradation reactions.[8]Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C), after confirming the compound will not precipitate at that temperature.[7]
Solvent Purity Peroxides in aged solvents (like THF) can initiate oxidation.[7]Use high-purity, fresh solvents. Test for peroxides in susceptible solvents before use.[7]
pH The protonation state of the amine can affect its reactivity and solubility.For aqueous or mixed-aqueous solutions, use a buffer to maintain a pH where the compound is most stable. Aniline itself is more soluble in acidic conditions due to salt formation.[3]

Experimental Protocol for Stability Assessment

A stability-indicating analytical method, typically HPLC, is used to monitor the concentration of the parent compound over time and detect the formation of degradation products.[7]

Objective: To assess the stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • Stock solution of this compound at a known concentration

  • Storage vials (clear and amber)

  • Environmental chambers or incubators set to desired temperatures

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest.

  • Initial Analysis (Time = 0): Immediately analyze an aliquot of the freshly prepared solution using the HPLC method. This establishes the initial concentration and purity profile.

  • Storage: Aliquot the solution into multiple vials appropriate for the test conditions (e.g., amber vials for light protection, clear vials for photostability). Store the vials under the desired conditions (e.g., 25 °C/ambient light, 40 °C/dark, 4 °C/dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each storage condition.

  • Sample Analysis: Allow the sample to return to room temperature, mix well, and analyze it using the same HPLC method as the initial analysis.

  • Data Evaluation: Compare the chromatograms from each time point to the Time = 0 sample.

    • Quantify Purity: Calculate the percentage of the parent compound remaining. A significant decrease indicates degradation.

    • Identify Degradants: Look for the appearance of new peaks in the chromatogram, which correspond to degradation products.

Stability Assessment Workflow

G prep_sol Prepare Solution Dissolve compound in solvent t0 Time = 0 Analysis Analyze by HPLC (Initial State) prep_sol->t0 store Store Solution Aliquot and store under defined conditions (Temp, Light) t0->store compare Compare Chromatograms (Parent Peak Area, New Peaks) t0->compare tx Time = x Analysis Analyze by HPLC at intervals store->tx  Repeat at  intervals tx->compare assess Assess Stability Quantify degradation compare->assess

Caption: General workflow for assessing the stability of a compound in solution over time.

References

The Diaryl Ether Aniline Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl ether aniline scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This structural motif, characterized by two aryl rings linked by an ether oxygen and bearing an aniline functional group, offers a unique combination of conformational flexibility and synthetic accessibility. This has led to its successful incorporation into a wide array of therapeutic agents, demonstrating significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities, experimental protocols, and underlying mechanisms of action associated with diaryl ether aniline derivatives.

I. Biological Activities of Diaryl Ether Aniline Scaffolds

The versatility of the diaryl ether aniline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been extensively investigated as kinase inhibitors, anticancer agents, and antimicrobial agents.

Anticancer Activity: Targeting Key Signaling Pathways

A significant focus of research on diaryl ether aniline scaffolds has been in the development of potent and selective kinase inhibitors for cancer therapy. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Diaryl ether aniline derivatives have been successfully designed to target key kinases involved in tumor growth, proliferation, and angiogenesis.

Prominent examples of diaryl ether aniline-based kinase inhibitors include analogues of Sorafenib and Vemurafenib, which are clinically approved drugs for the treatment of various cancers. These compounds typically function as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition often leads to higher selectivity compared to ATP-competitive Type I inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Diaryl Ether Aniline Derivatives

Compound/AnalogTarget KinaseIC50 (nM)Assay TypeReference(s)
Sorafenib AnalogVEGFR-20.31 - 0.37 µMELISA[1]
Sorafenib AnalogVEGFR-264.8 - 734 nMCell-free[2]
Vemurafenib AnalogBRAF V600EComparable to VemurafenibCell-based[3]
4-Anilinoquinazoline DerivativeFlt<2 - 18 nMCell-free[4]
4-Anilinoquinazoline DerivativeKDR<2 - 16 nMCell-free[4]
3,5-Diaryl-2-aminopyridineALK21.24 µMCell-based[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The kinase inhibitory activity of diaryl ether aniline derivatives translates to potent cytotoxic effects against a wide range of cancer cell lines.

Table 2: Anticancer Activity of Diaryl Ether Aniline Derivatives against Various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference(s)
Sorafenib AnalogHepG2 (Liver)21.12[6]
Sorafenib AnalogHela (Cervical), H1975 (Lung), A549 (Lung)Good inhibitory effects[7]
Diaryl ether derivative 5hHepG2 (Liver), A549 (Lung), HT-29 (Colon)2.57, 5.48, 30.04[8]
Diaryl ether derivative 5hHep3B (Liver), PLC/PRF5 (Liver), SMMC-7721 (Liver), HeLa (Cervical), A375 (Melanoma)2.76, 4.26, 29.66, 18.86, 10.21[8]
Vemurafenib Analog (RF-86A)A375 (Melanoma)Lowest in series, comparable to Vemurafenib[3]
N-Arylmethyl-aniline/chalcone hybrid 5e57 cancer cell linesGI% ranging from 14.66 to 99.08%[1]
N-Arylmethyl-aniline/chalcone hybrid 5h59 cancer cell linesGI% ranging from 11.47 to 99.09%[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The diaryl ether aniline scaffold has also shown promise in the development of novel antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Diaryl Ether Aniline Derivatives

Compound/AnalogBacterial StrainMIC (µg/mL)Reference(s)
5-Amino-4-quinolone 111Methicillin-resistant S. aureus (MRSA)≤0.06[9]
4-Bromo-3-chloroanilineUropathogenic E. coli200[10]
3,5-DibromoanilineUropathogenic E. coli100[10]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[11]
2-Iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[11]
SMT19969Clostridium difficile0.125 - 0.5[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

II. Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of diaryl ether aniline scaffolds.

Synthesis of Diaryl Ether Aniline Scaffolds

The formation of the diaryl ether bond is a key step in the synthesis of these scaffolds. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol.

General Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100-160 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that often proceeds under milder conditions than the Ullmann condensation.

General Protocol:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 mmol) to a dry reaction vessel.

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Evaluation Protocols

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

General Protocol (using a fluorescence-based method):

  • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, bovine serum albumin (BSA), and DTT.

  • Serially dilute the test compounds in DMSO.

  • In a microplate, add the kinase, the fluorescently labeled peptide substrate, and the test compound dilutions.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

General Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

General Protocol (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid bacterial growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test bacterium.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

III. Signaling Pathways and Mechanisms of Action

The biological effects of diaryl ether aniline scaffolds are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.

Kinase Inhibition and Cancer Signaling

Many diaryl ether aniline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR and non-receptor tyrosine kinases like BRAF.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Diaryl ether aniline inhibitors can block the ATP-binding site of VEGFR, preventing its autophosphorylation and the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This leads to an inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation DiarylEtherAniline Diaryl Ether Aniline Inhibitor DiarylEtherAniline->VEGFR Inhibits PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by diaryl ether aniline derivatives.

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers. Diaryl ether aniline inhibitors, such as Vemurafenib analogues, can selectively target the mutated BRAF kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates DiarylEtherAniline Diaryl Ether Aniline Inhibitor DiarylEtherAniline->BRAF Inhibits ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by diaryl ether aniline derivatives.

Antibacterial Mechanism of Action

The precise mechanisms by which diaryl ether aniline scaffolds exert their antibacterial effects are still under investigation and may vary depending on the specific derivative and bacterial species. However, some proposed mechanisms include:

  • Disruption of Bacterial Membranes: Some derivatives may interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]

  • Inhibition of Essential Enzymes: These compounds may inhibit the activity of essential bacterial enzymes involved in processes such as fatty acid synthesis or DNA replication. For example, some diaryl ether compounds have been shown to inhibit enoyl-acyl carrier protein reductase (FabV).[13]

  • Interference with Virulence Factors: Some aniline derivatives have been shown to reduce the production of bacterial virulence factors, such as motility and toxin production, thereby attenuating their pathogenicity.[11]

Antibacterial_Workflow DiarylEtherAniline Diaryl Ether Aniline Compound BacterialCell Bacterial Cell DiarylEtherAniline->BacterialCell Targets MembraneDisruption Membrane Disruption BacterialCell->MembraneDisruption Leads to EnzymeInhibition Enzyme Inhibition (e.g., FabV) BacterialCell->EnzymeInhibition Leads to VirulenceInhibition Virulence Factor Inhibition BacterialCell->VirulenceInhibition Leads to CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath VirulenceInhibition->CellDeath

Caption: Potential antibacterial mechanisms of action for diaryl ether aniline scaffolds.

IV. Conclusion

The diaryl ether aniline scaffold has proven to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have allowed for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a range of biological targets. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its mechanisms of action, holds significant promise for the future of drug discovery in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of diaryl ether aniline derivatives.

References

Reactivity of the Amino Group in 2-(2-Methylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-(2-methylphenoxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates its reactivity based on established principles of physical organic chemistry and data from structurally analogous aniline derivatives. The guide covers the anticipated nucleophilicity and basicity of the amino group and provides detailed protocols for its key reactions, including acylation, alkylation, and diazotization. The content is intended to support synthetic route design, reaction optimization, and the development of novel chemical entities in pharmaceutical and materials science research.

Introduction

This compound is a diaryl ether derivative featuring a primary aromatic amino group. The reactivity of this functional group is of paramount importance for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electronic and steric environment of the amino group in this specific scaffold, influenced by the ortho-methylphenoxy substituent, dictates its chemical behavior. Understanding these characteristics is crucial for predicting reaction outcomes and developing robust synthetic methodologies.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following tables summarize its known properties and the spectroscopic data for a closely related isomer, which can serve as a reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3840-18-4[1]
Molecular FormulaC₁₃H₁₃NO[1][2]
Molecular Weight199.25 g/mol [1]
AppearanceReddish oily liquid[3]
Purity≥98%[3]
XLogP3 (Predicted)2.8[2]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]

Table 2: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)
Aromatic Protons7.203
7.081
6.983
6.893
6.780
6.752
6.66
6.634
Amino Protons (-NH₂)3.73
Methyl Protons (-CH₃)2.281
Data sourced from ChemicalBook.[5]

Reactivity of the Amino Group

The reactivity of the amino group in this compound is primarily governed by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile.

Basicity

The basicity of anilines is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) but electron-donating through its resonance effect (+R). In the case of this compound, the overall electronic effect of the substituent on the pKa of the anilinium ion is complex.

Table 3: pKa Values of Selected Substituted Anilines

CompoundpKa
Aniline4.58
o-Toluidine4.39
m-Toluidine4.69
p-Toluidine5.12
o-Anisidine4.49
m-Anisidine4.20
p-Anisidine5.29
Diphenylamine0.9
Data compiled from various sources.[6][7]

Based on these trends, the pKa of this compound is likely to be in the range of 4.0-5.0.

Nucleophilicity

The amino group is a potent nucleophile, readily participating in reactions with electrophiles. The nucleophilicity of amines generally follows their basicity, with stronger bases being stronger nucleophiles.[8] However, nucleophilicity is more sensitive to steric hindrance than basicity.[8] The ortho-methylphenoxy group in this compound is expected to sterically hinder the approach of electrophiles to the amino group to some extent.

The nucleophilicity of primary amines is generally greater than that of ammonia but less than that of secondary amines in aprotic solvents.[8][9] Therefore, this compound is expected to be a moderately strong nucleophile, capable of undergoing a variety of substitution and addition reactions.

Key Reactions and Experimental Protocols

The amino group of this compound is expected to undergo typical reactions of primary aromatic amines.

N-Acylation

N-acylation is a common transformation of anilines, often used for protection of the amino group or for the synthesis of amides with biological activity.

Experimental Protocol: N-Acetylation of an Aniline Derivative

This protocol describes a general procedure for the N-acetylation of an aniline derivative, which can be adapted for this compound.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine or triethylamine (as a base)

    • Dichloromethane (or another suitable aprotic solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine (1.2 equivalents) to the solution.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by recrystallization or column chromatography.

N-Alkylation

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation.

Experimental Protocol: N-Alkylation using an Alkyl Halide

This protocol provides a general method for the N-alkylation of an aniline.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate or sodium carbonate (as a base)

    • Acetonitrile or N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add this compound (1.0 equivalent).

    • Add the alkyl halide (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the product by column chromatography.

Diazotization and Azo Coupling

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[10] These salts are versatile intermediates that can undergo various transformations, including Sandmeyer reactions and azo coupling.

Experimental Protocol: Diazotization and Azo Coupling

This protocol outlines the formation of a diazonium salt from an aniline derivative and its subsequent coupling with a suitable coupling partner like 2-naphthol.[11]

  • Part A: Diazotization

    • Materials:

      • This compound

      • Concentrated hydrochloric acid

      • Sodium nitrite

      • Distilled water

      • Ice

    • Procedure:

      • Dissolve this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

      • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

      • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C.[12]

      • After the addition is complete, stir the mixture for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

  • Part B: Azo Coupling

    • Materials:

      • Diazonium salt solution from Part A

      • 2-Naphthol

      • 10% Sodium hydroxide solution

      • Ice

    • Procedure:

      • Dissolve 2-naphthol (1.0 equivalent) in a 10% sodium hydroxide solution.

      • Cool this solution to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.[13]

      • A colored azo dye will precipitate.

      • Continue stirring the mixture in the ice bath for 30 minutes.

      • Collect the precipitate by filtration, wash with cold water, and dry.

Visualizations

General Reactivity of the Amino Group

Reactivity_of_Amino_Group General Reactivity of the Amino Group in this compound cluster_reactions Reactions cluster_products Products Aniline This compound (Nucleophile/Base) Acylation N-Acylation Aniline->Acylation Acylating Agent (e.g., Ac₂O) Alkylation N-Alkylation Aniline->Alkylation Alkylating Agent (e.g., R-X) Diazotization Diazotization Aniline->Diazotization NaNO₂ / H⁺ Amide Amide Acylation->Amide Alkylated_Amine Alkylated Amine Alkylation->Alkylated_Amine Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt N_Acylation_Workflow Experimental Workflow for N-Acylation start Start dissolve Dissolve Aniline in Solvent start->dissolve add_base Add Base (e.g., Pyridine) dissolve->add_base cool Cool to 0-5 °C add_base->cool add_anhydride Add Acetic Anhydride Dropwise cool->add_anhydride react Stir at RT (Monitor by TLC) add_anhydride->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End (Pure Amide) purify->end Diazotization_Pathway Diazotization and Azo Coupling Pathway Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂ / H⁺ 0-5 °C Azo_Dye Azo Dye Product Diazonium->Azo_Dye Azo Coupling Coupling_Partner Coupling Partner (e.g., 2-Naphthol) Coupling_Partner->Azo_Dye

References

An In-depth Technical Guide to the Structural Isomers of Methylphenoxy Aniline Compounds: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of methylphenoxy aniline compounds, a class of molecules with significant potential in medicinal chemistry. The phenoxyaniline scaffold is a key pharmacophore in a variety of biologically active compounds, notably as kinase inhibitors in oncology.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and biological evaluation of key methylphenoxy aniline isomers, with a focus on their potential as anticancer agents through the inhibition of critical signaling pathways.

Physicochemical Properties of Methylphenoxy Aniline Isomers

The position of the methyl and phenoxy groups on the aniline ring significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A summary of key properties for representative isomers is presented in Table 1.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-2-(4-methylphenoxy)anilineC₁₄H₁₅NO213.28
2-Methyl-4-(4-methylphenoxy)anilineC₁₄H₁₅NO213.28
5-Methyl-2-(4-methylphenoxy)anilineC₁₄H₁₅NO213.27
4-Methyl-3-(4-methylphenoxy)anilineC₁₄H₁₅NO213.28
4-(p-Tolyloxy)anilineC₁₃H₁₃NO199.25

Synthesis of Methylphenoxy Aniline Isomers

The synthesis of methylphenoxy aniline isomers is primarily achieved through two well-established cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination. These methods allow for the formation of the diaryl ether linkage, which is the core of these molecules.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[3] For the synthesis of methylphenoxy anilines, this typically involves the reaction of a substituted cresol with a halo-nitroaniline, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline via Ullmann Condensation

Step 1: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene

  • Reagents: 4-chloro-2-methylnitrobenzene, p-cresol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add p-cresol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.

    • Heat the mixture to 80°C to facilitate the formation of the potassium phenoxide.

    • Add 4-chloro-2-methylnitrobenzene (1.0 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.

    • Increase the temperature to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group

  • Reagents: 1-methyl-4-(2-methyl-4-nitrophenoxy)benzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • Suspend the crude nitro-intermediate in a mixture of ethanol and water.

    • Add iron powder (3.0 eq.) and ammonium chloride (1.0 eq.).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify the crude 2-methyl-4-(4-methylphenoxy)aniline by column chromatography or recrystallization.

Ullmann_Condensation_Workflow cluster_step1 Step 1: C-O Bond Formation cluster_step2 Step 2: Nitro Group Reduction start1 Reactants: 4-chloro-2-methylnitrobenzene, p-cresol, K2CO3, CuI, DMF react1 Heat to 150-160°C (8-12h) start1->react1 workup1 Workup: Quench with H2O, Extract with Ethyl Acetate react1->workup1 product1 Crude Nitro-intermediate workup1->product1 start2 Reactants: Nitro-intermediate, Fe, NH4Cl, EtOH/H2O product1->start2 react2 Reflux (2-4h) start2->react2 workup2 Workup: Filter, Extract with Ethyl Acetate react2->workup2 purification Purification: Column Chromatography workup2->purification product2 Final Product: 2-Methyl-4-(4-methylphenoxy)aniline purification->product2 MTT_Assay_Workflow cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Isomers Methylphenoxy Aniline Isomers Isomers->EGFR Inhibition

References

In-Depth Technical Guide to the Safety and Handling of 2-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-(2-Methylphenoxy)aniline, geared towards researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, precautionary measures, emergency procedures, and toxicological information, including experimental methodologies.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Combustible LiquidH227: Combustible liquid.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]
Skin SensitizationH317: May cause an allergic skin reaction.[1][2]
Serious Eye DamageH318: Causes serious eye damage.[1][2]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[1][2]
CarcinogenicityH351: Suspected of causing cancer.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects.[1][2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling in the Laboratory
  • Ventilation: Handle the substance only in a well-ventilated area, preferably under a chemical fume hood.[1][3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][3][5]

    • Hand Protection: Use compatible, chemical-resistant gloves.[1][3] Inspect gloves before use and dispose of them properly after handling.

    • Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1][3]

  • Hygiene Practices:

    • Wash hands thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

    • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Spill and Aerosol Prevention: Avoid the formation of aerosols or mists.[1][4] In case of a spill, evacuate the area, ensure adequate ventilation, and use an absorbent material for cleanup.[1][4]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Environmental Precautions: Prevent the substance from entering drains or waterways due to its high toxicity to aquatic life.[1]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-30 minutes. Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Toxicological Information

The toxicological profile of this compound is not extensively documented. However, due to its structural similarity to aniline, its toxicity is expected to be comparable. Aniline and its derivatives are known to cause methemoglobinemia and hemolytic anemia.[6][7] The toxicity is believed to be mediated by metabolic activation to reactive intermediates such as phenylhydroxylamine.[6][8]

Quantitative Toxicity Data (Based on Aniline)

The following table summarizes acute toxicity data for aniline, which can be used as a conservative estimate for this compound.

TestSpeciesRouteValue
LD50RatOral250 mg/kg[4][9]
LD50MouseOral464 mg/kg[9]
LD50RabbitDermal820 mg/kg[4][9]
LC50MouseInhalation248 ppm (4 h)[4]
Genotoxicity and Carcinogenicity

Aniline and its derivatives are suspected of causing genetic defects and cancer.[1][2] While some studies suggest that the carcinogenic effects of aniline on the spleen in rats are a result of chronic oxidative stress rather than a direct genotoxic mechanism, a genotoxic mode of action cannot be entirely ruled out.[3][8] Aniline has shown positive results in several in vitro and in vivo genotoxicity assays, including those for DNA damage and chromosomal aberrations.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[10][11]

  • Principle: A stepwise procedure is used with a minimum number of animals per step. The outcome of each step determines the next dose to be administered.[12]

  • Animals: Typically, rats of a single sex (usually females) are used.[13]

  • Procedure:

    • Animals are fasted overnight before dosing.[12]

    • A single dose of the substance is administered by gavage.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10]

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[13]

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.[10]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[14][15]

  • Principle: The substance is applied to the skin of an experimental animal in a single dose.[14]

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid substance is applied to a gauze patch, which is then applied to the clipped skin.[15]

    • The patch is held in place with a semi-occlusive dressing for 4 hours.[15]

    • After 4 hours, the patch is removed, and the skin is gently cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

  • Evaluation: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline describes the procedure for determining the eye irritation or corrosion potential of a substance.[5][16]

  • Principle: A single dose of the substance is applied to one eye of an experimental animal. The untreated eye serves as a control.[5]

  • Animals: Healthy, young adult albino rabbits are used.[5][16]

  • Procedure:

    • The substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[17]

    • The eyelids are gently held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Lesions of the cornea, iris, and conjunctiva are scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[18]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[19][20][21]

  • Principle: The method is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[19]

  • Animals: Female mice of the CBA/Ca or CBA/J strain are used.[20]

  • Procedure:

    • The test substance is applied to the dorsal surface of each ear for three consecutive days.

    • On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

    • Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The proliferation of lymphocytes is measured by the incorporation of the radioisotope.

  • Evaluation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.[19]

Visualizations

Proposed Mechanism of Aniline-Induced Toxicity

The following diagram illustrates the proposed metabolic activation and subsequent oxidative stress pathway for aniline, which is likely applicable to this compound.

Toxicity_Pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity (Red Blood Cells) cluster_organ_damage Organ Damage Aniline This compound Metabolism CYP450 N-hydroxylation Aniline->Metabolism Enzymatic Reaction ReactiveMetabolite Reactive Metabolite (e.g., Phenylhydroxylamine) Metabolism->ReactiveMetabolite OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Induces Genotoxicity Potential Genotoxicity (DNA Adducts) ReactiveMetabolite->Genotoxicity May cause Methemoglobin Methemoglobin Formation (Fe2+ -> Fe3+) OxidativeStress->Methemoglobin Hemolysis Hemolysis (RBC Lysis) OxidativeStress->Hemolysis SpleenDamage Spleen Damage (Iron Overload, Fibrosis) Hemolysis->SpleenDamage Leads to

Caption: Proposed metabolic pathway for aniline-induced toxicity.

General Experimental Workflow for Toxicity Testing

This diagram outlines a general workflow for assessing the toxicity of a chemical according to OECD guidelines.

Experimental_Workflow cluster_planning Phase 1: Planning & Preliminary Assessment cluster_invitro Phase 2: In Vitro Testing cluster_invivo Phase 3: In Vivo Testing (if necessary) cluster_analysis Phase 4: Data Analysis & Classification A1 Literature Review & In Silico Analysis B1 Skin Corrosion/Irritation (e.g., OECD 431, 439) A1->B1 B2 Eye Damage/Irritation (e.g., BCOP, ICE) A1->B2 C1 Acute Oral Toxicity (OECD 423) A1->C1 C4 Skin Sensitization (OECD 429) A1->C4 A2 Physicochemical Characterization A2->B1 A2->B2 C2 Dermal Irritation (OECD 404) B1->C2 If inconclusive C3 Eye Irritation (OECD 405) B2->C3 If inconclusive D1 Analyze Results C1->D1 C2->D1 C3->D1 C4->D1 D2 Hazard Classification (GHS) D1->D2 D3 Final Report D2->D3

Caption: General workflow for chemical toxicity assessment.

References

Methodological & Application

Synthesis of 2-(2-Methylphenoxy)aniline via Ullmann Condensation: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Methylphenoxy)aniline is a diaryl ether derivative with a structural motif that is of significant interest in medicinal chemistry and materials science. The synthesis of such diaryl ethers is commonly achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1][2] This application note provides a detailed protocol for the synthesis of this compound, outlining the necessary reagents, reaction conditions, and purification methods. While traditional Ullmann reactions often require harsh conditions, modern protocols, which may include the use of ligands, can facilitate this transformation under milder conditions.[3][4]

Reaction Scheme

The synthesis of this compound can be achieved via the Ullmann condensation of 2-aminophenol and 2-bromotoluene. This reaction is catalyzed by a copper(I) salt in the presence of a base.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound using a copper(I) iodide catalyst.

Materials:

  • 2-Aminophenol

  • 2-Bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). This process should be repeated three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF as the solvent, followed by the addition of 2-bromotoluene (1.1 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[5]

Data Presentation

The following table summarizes typical reaction conditions for Ullmann-type C-O coupling reactions based on literature for similar substrates. These conditions can be used as a starting point for the optimization of the synthesis of this compound.

ParameterConditionReference
Aryl Halide 2-Bromotoluene or 2-Iodotoluene[6]
Phenol 2-Aminophenol[6]
Catalyst Copper(I) Iodide (CuI)[7][8]
Ligand (Optional) 1,10-Phenanthroline, L-Proline, N,N'-dimethylethylenediamine[6]
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)[3][7]
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1][7]
Temperature 120-160 °C[7]
Reaction Time 12-24 hours[7]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 2-Aminophenol, K₂CO₃, CuI B Establish Inert Atmosphere (Evacuate & Backfill) A->B C Add Anhydrous DMF and 2-Bromotoluene B->C D Heat to 120-140 °C with Stirring C->D E Monitor by TLC D->E F Cool to Room Temp. & Dilute with EtOAc E->F G Filter through Celite F->G H Wash with Water and Brine G->H I Dry with Na₂SO₄ & Concentrate H->I J Column Chromatography on Silica Gel I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

Conclusion

The Ullmann condensation provides a reliable method for the synthesis of this compound. The success of the reaction is dependent on several factors including the choice of catalyst, base, solvent, and reaction temperature. The protocol described in this application note, along with the summarized data, offers a solid foundation for researchers to successfully synthesize this and other structurally related diaryl ethers. Further optimization may be achieved by screening various ligands to potentially lower the reaction temperature and improve the overall yield.

References

Application Notes and Protocols for the Synthesis of 2-(2-Methylphenoxy)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful and versatile method allows for the coupling of an array of amines with aryl halides and pseudohalides under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the pharmaceutical and materials science industries, where the arylamine motif is a common structural feature.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2-Methylphenoxy)aniline, a key intermediate in various research and development applications. The synthesis is achieved through the Buchwald-Hartwig amination of 2-bromoanisole with 2-methylaniline (o-toluidine).

Reaction Principle

The synthesis of this compound proceeds via a palladium-catalyzed cross-coupling reaction between 2-bromoanisole and 2-methylaniline in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in understanding the reaction, involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (2-bromoanisole), forming a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine (2-methylaniline) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination from the Pd(II) complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting the efficiency of the reaction.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound via Buchwald-Hartwig amination. This data is essential for reaction optimization and scalability.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene1108~85-95
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Dioxane10012High
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10016High

Note: "High" indicates yields generally reported to be above 80%. Specific yields can vary based on the purity of reagents and inertness of the reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 2-Methylaniline (o-toluidine) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Palladium(II) Acetate (0.02 equiv), BINAP (0.03 equiv), and Cesium Carbonate (2.0 equiv).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add 2-bromoanisole (1.0 equiv).

    • Add anhydrous toluene via syringe.

    • Finally, add 2-methylaniline (1.2 equiv) via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate amine_coordination Amine Coordination (Ar'-NH_2) pd2_intermediate->amine_coordination pd2_amine_complex [Ar-Pd(II)(NH_2Ar')-X(L_n)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NHAr'(L_n) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NH-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd(OAc)₂, BINAP, Cs₂CO₃ to Schlenk tube - Purge with inert gas start->setup reagents Reagent Addition: - Add 2-bromoanisole, toluene, and 2-methylaniline setup->reagents reaction Reaction: - Heat to 110 °C - Stir for 8-12 hours - Monitor by TLC/GC-MS reagents->reaction workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite - Wash with water and brine - Dry and concentrate reaction->workup purification Purification: - Flash column chromatography on silica gel workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methylphenoxy)aniline. The method is developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, making it suitable for routine quality control and stability testing. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. This document provides a comprehensive experimental protocol, method validation summary, and discusses the forced degradation studies performed to ensure the method's specificity.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive amino group, this compound and its formulations are susceptible to degradation, primarily through oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, as well as polymeric products.[1][2][3] Therefore, a stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of any drug product containing this moiety. This application note presents a validated HPLC method capable of separating this compound from its process-related impurities and degradation products generated under stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These parameters are essential for the rational development of an HPLC method, particularly for selecting the appropriate column, mobile phase, and detector settings. The predicted pKa of approximately 4.00 suggests that the compound will be in its protonated form in acidic mobile phases, which can improve peak shape and retention on a reversed-phase column.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[5]
Molecular Weight199.25 g/mol [4][5]
AppearanceReddish oily liquid[5]
Predicted pKa4.00 ± 0.10[4]
Predicted UV λmax~230 nm and ~280 nmBased on aniline derivatives[6][7][8]

HPLC Method Development and Optimization

The primary objective of this method development was to achieve adequate separation between the main peak of this compound and its potential impurities and degradation products.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic parameters, including the choice of column, mobile phase composition, and gradient elution profile. A C18 column was selected as the stationary phase due to its wide applicability for the separation of aromatic compounds. The mobile phase consisted of a mixture of acetonitrile and a phosphate buffer. The buffer concentration and pH were optimized to ensure good peak shape and resolution. A gradient elution was employed to provide sufficient separation of early-eluting polar impurities and later-eluting non-polar degradation products. The UV detection wavelength was set at 280 nm, a wavelength where aniline derivatives typically exhibit significant absorbance.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 280 nm
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of 100 µg/mL of this compound.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound. The sample was subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] The objective was to induce degradation to a level of 5-20%.[9]

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: 1 mL of 10 mg/mL this compound stock solution in methanol was mixed with 9 mL of 1 N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1 N NaOH and diluted with diluent to the target concentration.

  • Base Hydrolysis: 1 mL of 10 mg/mL this compound stock solution in methanol was mixed with 9 mL of 1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1 N HCl and diluted with diluent.

  • Oxidative Degradation: 1 mL of 10 mg/mL this compound stock solution in methanol was mixed with 9 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with diluent.

  • Thermal Degradation: A sample of solid this compound was kept in a hot air oven at 105°C for 48 hours. The sample was then dissolved and diluted to the target concentration.

  • Photolytic Degradation: A solution of this compound (1 mg/mL in diluent) was exposed to UV light (254 nm) for 48 hours.

Summary of Forced Degradation Results

The developed HPLC method successfully separated the main peak of this compound from all the degradation products formed under the applied stress conditions. The results are summarized in Table 3. Significant degradation was observed under oxidative and photolytic conditions, which is consistent with the known instability of aromatic amines.[1][2][3]

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C, 4h)~ 5%Minor degradation peak observed.
Base Hydrolysis (1N NaOH, 80°C, 2h)~ 3%Minor degradation peak observed.
Oxidative (3% H₂O₂, RT, 24h)~ 18%Several degradation peaks observed.
Thermal (105°C, 48h)~ 2%No significant degradation.
Photolytic (UV 254nm, 48h)~ 12%Multiple degradation peaks observed.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 4: Method Validation Summary

ParameterResult
Specificity No interference from blank, impurities, or degradation products at the retention time of the analyte. Peak purity of the analyte peak was confirmed using a PDA detector.
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability (n=6)< 1.0%
- Intermediate Precision< 1.5%
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC method development and the relationship between different chromatographic parameters.

HPLC_Method_Development_Workflow start Define Analytical Objective (Stability-Indicating Method for this compound) lit_review Literature Review & Physicochemical Properties (pKa, UV spectrum, etc.) start->lit_review initial_conditions Initial Method Scouting - Column Selection (C18) - Mobile Phase Selection (ACN/H2O) - Detector Wavelength (280 nm) lit_review->initial_conditions optimization Method Optimization - Mobile Phase pH - Gradient Program - Flow Rate & Temperature initial_conditions->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) optimization->forced_degradation specificity Specificity Assessment (Resolution of API from degradants) forced_degradation->specificity specificity->optimization Does not meet requirements validation Method Validation (Linearity, Accuracy, Precision, Robustness) specificity->validation Meets requirements protocol Finalize Application Note & Protocol validation->protocol

Caption: Workflow for HPLC method development and validation.

Chromatographic_Parameter_Relationships cluster_params Method Parameters cluster_outputs Chromatographic Outputs MobilePhase Mobile Phase (pH, % Organic) Retention Retention Time MobilePhase->Retention Strongly affects Resolution Resolution MobilePhase->Resolution Strongly affects PeakShape Peak Shape MobilePhase->PeakShape Affects (pH) Column Stationary Phase (e.g., C18) Column->Retention Determines Column->Resolution Determines FlowRate Flow Rate FlowRate->Retention Inversely affects AnalysisTime Analysis Time FlowRate->AnalysisTime Inversely affects Temperature Temperature Temperature->Retention Affects Temperature->PeakShape Can improve

Caption: Influence of HPLC parameters on chromatographic results.

Conclusion

The developed RP-HPLC method is demonstrated to be specific, accurate, precise, and robust for the analysis of this compound. The successful separation of the parent compound from its degradation products confirms the stability-indicating nature of the method. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis and stability monitoring of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for Gas Chromatographic Separation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of aniline and its derivatives using gas chromatography (GC). The methodologies outlined are compiled from established analytical methods and scientific publications to ensure reliability and reproducibility.

Introduction

Aniline and its derivatives are fundamental chemical intermediates in the synthesis of a vast array of commercial products, including dyes, pharmaceuticals, pesticides, and polymers.[1] Due to their potential toxicity and environmental persistence, highly sensitive and specific analytical methods are crucial for their detection and quantification in various matrices.[2] Gas chromatography (GC) is a powerful and widely employed technique for the analysis of these compounds, offering high resolution and sensitivity.[1]

This document details GC methods utilizing various detectors such as Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), and Mass Spectrometry (MS). It also covers sample preparation techniques, including derivatization, to enhance the chromatographic performance of polar aniline derivatives.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of selected aniline derivatives by GC, providing a reference for method performance.

Table 1: Method Detection Limits (MDLs) and Linearity Ranges for Selected Aniline Compounds by GC-NPD (Based on EPA Method 8131) [1]

CompoundCAS No.MDL (µg/L) in WaterLinearity Range (µg/L) in Water
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
3-Chloroaniline108-42-91.83 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2-Nitroaniline88-74-42.33 x MDL to 300 x MDL
3-Nitroaniline99-09-21.23 x MDL to 300 x MDL
4-Nitroaniline100-01-61.43 x MDL to 300 x MDL
2,4,6-Trichloroaniline634-93-51.23 x MDL to 300 x MDL

Table 2: GC Conditions for the Analysis of Various Aniline Derivatives

ParameterMethod 1: General Purpose (GC-FID)Method 2: Trace Analysis (GC-NPD)[5]Method 3: Isomer Separation[6]Method 4: High Polarity Compounds (GC-MS)[3]
Column Agilent FactorFour VF-1701ms, 30 m x 0.25 mm, 1.0 µm[7]30 m x 0.25 mm ID fused silica capillary column coated with SE-54[1][5]AT-210, 30 m x 0.53 mm, 1.0 µm[6]HP-INNOWAX polar column, 30 m x 0.25 mm, 0.25 µm[3]
Carrier Gas Nitrogen, 123 kPa[7]Helium, 28.5 cm/sec[5]Helium, 3.0 psi[6]Helium, 1.0 mL/min (constant flow)[3]
Injector Temp. 250 °C[7]250 °C[1]200 °C[6]280 °C[3]
Injection Mode Split (1 µL)[7]Splitless (1 µL)[1]Split (1:5, 1.0 µL)[6]Splitless (1 µL)[3]
Oven Program 120 °C (13 min) -> 20 °C/min to 180 °C (8 min)[7]80 °C (4 min) -> 4 °C/min to 230 °C (4 min)[5]50 °C -> 3 °C/min to 125 °C (5 min) -> 45 °C/min to 230 °C (5 min)[6]150°C (5 min) -> 15°C/min to 190°C -> 3°C/min to 230°C (2 min)[3]
Detector FID, 300 °C[7]NPD, 300 °C[1]FID, 260 °C[6]MS
Detector Gases --H₂: 40 mL/min, Air: 450 mL/min, Makeup: 30 mL/min[6]-
MS Conditions ---Ion Source: 230 °C, Quadrupole: 150 °C[3]

Experimental Protocols

Protocol 1: Analysis of Aniline Derivatives in Aqueous Samples by GC-NPD (Based on EPA Method 8131)

This protocol is suitable for the determination of various aniline compounds in water samples.[1][5]

1. Reagents and Standards:

  • Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).

  • Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.

  • Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving in a suitable solvent. Certified commercial solutions are also acceptable.[5]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.

  • Extract the sample twice with 60 mL of methylene chloride using a separatory funnel.

  • Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

  • Exchange the solvent to toluene by adding 3-4 mL of toluene and concentrating to the final volume.[1]

3. GC-NPD Conditions:

  • Column: 30 m x 0.25 mm ID fused silica capillary column coated with SE-54 (or equivalent).[1][5]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 300 °C.[1]

  • Temperature Program: 80 °C for 4 min, then ramp at 4 °C/min to 230 °C, and hold for 4 min.[5]

  • Injection: 1 µL, splitless.[1]

4. Quality Control:

  • Analyze a method blank, matrix spike, and a laboratory control sample with each batch of samples.

  • Monitor surrogate recoveries to assess matrix effects.

Protocol 2: Analysis of Aniline in Serum by GC-MS with Derivatization

This method is for the quantification of aniline in human serum and involves a derivatization step to improve chromatographic performance.[1][8]

1. Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate.

  • Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent).[8]

  • Internal Standard: N-methylaniline.

  • Stock and Calibration Standards: Prepare in a suitable solvent.

2. Sample Preparation and Derivatization:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[1]

  • Extract the aniline and internal standard with chloroform.[8]

  • Evaporate the chloroform extract to dryness.[1]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[8]

  • Evaporate the excess derivatizing reagent.[1]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[8]

3. GC-MS Conditions:

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable.[1]

  • Carrier Gas: Helium.

  • Injector and Transfer Line Temperatures: Optimized for the derivatized analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.[1]

4. Quality Control:

  • Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run.

  • Monitor the ion ratios of the target analytes and internal standard.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the GC analysis of aniline derivatives.

GC_Aniline_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Serum, etc.) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization If required Concentration Concentration & Solvent Exchange Extraction->Concentration Derivatization->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (NPD, FID, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols: Leveraging 2-(2-Methylphenoxy)aniline as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(2-methylphenoxy)aniline scaffold and its derivatives in the design and synthesis of potent kinase inhibitors. While direct research on the specific parent compound is limited, its structural motifs are present in numerous derivatives demonstrating significant biological activity, particularly in oncology.[1] This document outlines the therapeutic potential, synthesis strategies, and biological evaluation of this class of compounds, drawing on data from structurally related aniline-based kinase inhibitors.

The aniline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this core structure.[2][3][4] Derivatives of the broader aniline class have shown potent inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Therapeutic Potential and Key Kinase Targets

Aniline-based scaffolds have been successfully employed to target a variety of kinases implicated in oncogenic signaling pathways. The this compound core, with its diaryl ether linkage, offers a three-dimensional structure that can be readily modified to achieve high potency and selectivity for specific kinase targets.

Key kinase families and specific kinases that have been successfully targeted by structurally related aniline derivatives include:

  • Mer and c-Met: Dual inhibitors of Mer and c-Met kinases have been developed from 2-substituted aniline pyrimidine derivatives, showing potent anti-proliferative activity in various cancer cell lines.[8][9]

  • EGFR and VEGFR-2: 4-anilinoquinazoline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), demonstrating hypoxia-selective anti-tumor activity.[6]

  • Wee1 and c-Src: A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated for their inhibitory properties against the G2/M checkpoint kinase Wee1 and the non-receptor tyrosine kinase c-Src.[2]

  • PLK1 and VEGFR-2: Dual inhibitors of Polo-like kinase 1 (PLK1) and VEGFR-2 have been identified from 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones.[5]

  • PI3Kα: 4-morpholino-2-phenylquinazolines and related derivatives have shown potent and selective inhibitory activity against the p110α subunit of phosphoinositide 3-kinase (PI3K).[10]

Data Presentation: Inhibitory Activities of Aniline-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative aniline-based kinase inhibitors against their respective targets. This data highlights the potential of this scaffold class in achieving potent kinase inhibition.

Compound ClassTarget Kinase(s)IC50 (nM)Cell Line(s)Reference(s)
2-Substituted Aniline PyrimidineMer7.1 ± 0.9 to 18.5 ± 2.3HepG2, MDA-MB-231, HCT116[8][9]
c-Met33.6 ± 4.3[8][9]
4-AnilinoquinazolineEGFRPotent inhibition observedA549, H446[6]
VEGFR-2Potent inhibition observed[6]
2-Anilino-5-phenyloxazoleVEGFR-2Potent inhibition observedHT29[7]
4-Morpholino-2-phenylquinazoline derivativePI3K p110α2.0A375[10]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below. These protocols are generalized from established procedures for related aniline-based kinase inhibitors.

General Synthesis of this compound Derivatives

The synthesis of aniline derivatives often involves multi-step processes, including nitration, reduction, and coupling reactions.[1] A representative synthetic pathway for a precursor can be adapted for the synthesis of this compound analogs.

Protocol 1: Synthesis of a this compound Analog

  • Nitration: A substituted aniline is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at a specific position. The reaction conditions are carefully controlled to ensure regioselectivity.

  • Coupling Reaction: The resulting nitroaniline undergoes a coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, with a substituted phenol to form the diaryl ether linkage.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final 2-(phenoxy)aniline derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.[1]

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.[11]

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • 96-well plates

  • Plate reader (for non-radiometric assays) or scintillation counter (for radiometric assays)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the recombinant kinase enzyme.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol 3: Cell Proliferation Assay (e.g., CCK8 or MTT Assay)

This assay determines the effect of the synthesized compounds on the proliferation of cancer cells.[8]

Materials:

  • Cancer cell lines (e.g., HepG2, MDA-MB-231, HCT116)

  • Cell culture medium and supplements

  • Synthesized compounds

  • CCK8 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[8]

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from the this compound scaffold. Many of the identified target kinases (e.g., EGFR, VEGFR-2, c-Met) are receptor tyrosine kinases that, upon ligand binding, initiate downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G Generalized Kinase Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, c-Met) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Inhibitor This compound Derivative Inhibitor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of a generalized receptor tyrosine kinase signaling pathway.

Experimental Workflow for Kinase Inhibitor Development

The development of novel kinase inhibitors from the this compound scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.

G Workflow for Kinase Inhibitor Development A Scaffold Selection (this compound) B Library Synthesis & SAR Studies A->B C In Vitro Kinase Inhibition Assays B->C C->B Iterative Design D Cell-Based Assays (Proliferation, Apoptosis) C->D D->B Iterative Design E Lead Optimization (ADME/Tox) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

The exploration of the structure-activity relationship (SAR) is a critical aspect of optimizing the potency and selectivity of kinase inhibitors. The following diagram illustrates the logical relationships in a typical SAR study for the this compound scaffold.

G Structure-Activity Relationship (SAR) Logic Core Core Scaffold: This compound R1 Modification of 'R1' on Aniline Ring Core->R1 R2 Modification of 'R2' on Phenoxy Ring Core->R2 Linker Linker Modification (e.g., ether to thioether) Core->Linker Potency Improved Potency R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency PK Favorable PK Properties R2->PK Linker->Potency

Caption: Logical flow of a structure-activity relationship study.

References

Application Notes and Protocols for Studying the N-acetylation Kinetics of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acetylation of substituted anilines is a fundamental reaction in organic chemistry and holds significant importance in the pharmaceutical industry. This reaction is a key step in the synthesis of a wide array of drug molecules and is also a critical pathway in the metabolism of many xenobiotics. Understanding the kinetics of N-acetylation is paramount for optimizing synthetic routes, predicting drug metabolism pathways, and designing novel therapeutic agents with desired pharmacokinetic profiles.

These application notes provide a comprehensive experimental protocol for determining the second-order rate constants of the N-acetylation of various substituted anilines with acetic anhydride. The provided data and methodologies will enable researchers to systematically investigate the influence of electronic and steric effects of substituents on the reaction rate.

Data Presentation

The rate of N-acetylation of substituted anilines is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally increase the reaction rate by enhancing the nucleophilicity of the amino group, while electron-withdrawing groups decrease the rate. This relationship can be quantified by determining the second-order rate constants (k) for a series of substituted anilines under consistent experimental conditions.

Table 1: Second-Order Rate Constants for the N-Acetylation of para-Substituted Anilines with Acetic Anhydride in Acetonitrile at 20°C

Substituent (X)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
-OCH₃1.58
-CH₃0.63
-H0.25
-Cl0.10
-Br0.08
-NO₂0.002

Note: The data presented in this table is representative and compiled from typical findings in kinetic studies of N-acetylation. Actual experimental values may vary based on precise reaction conditions.

Signaling Pathways and Logical Relationships

The electronic effects of substituents on the aromatic ring directly impact the nucleophilicity of the aniline's amino group, which in turn governs the rate of N-acetylation. This relationship is often quantitatively described by the Hammett equation, which correlates the reaction rate constants with substituent constants (σ).

Hammett_Relationship substituent Substituent on Aniline Ring electron_density Electron Density on Amino Nitrogen substituent->electron_density Influences nucleophilicity Nucleophilicity of Amino Group electron_density->nucleophilicity Determines reaction_rate Rate of N-Acetylation nucleophilicity->reaction_rate Directly Affects

Caption: Logical relationship of substituent effects on the rate of N-acetylation.

Experimental Protocols

This section outlines a detailed methodology for determining the kinetics of N-acetylation of substituted anilines with acetic anhydride. The protocol is designed to be adaptable for various substituted anilines and can be monitored using standard analytical techniques such as UV-Vis spectrophotometry or HPLC.

Materials and Reagents
  • Substituted anilines (e.g., aniline, p-toluidine, p-chloroaniline, p-nitroaniline)

  • Acetic anhydride

  • Acetonitrile (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl)

  • Sodium acetate

  • Deionized water

  • Standard laboratory glassware and equipment

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the N-acetylation reaction.

experimental_workflow prep Reactant Preparation Prepare stock solutions of substituted aniline and acetic anhydride in the chosen solvent. reaction Reaction Initiation Mix reactants in a thermostated cuvette or reaction vessel. prep->reaction monitoring Reaction Monitoring Monitor the change in absorbance or concentration of reactant/product over time using UV-Vis or HPLC. reaction->monitoring data_analysis Data Analysis Plot the appropriate kinetic model (e.g., second-order plot) to determine the rate constant (k). monitoring->data_analysis repeat Repeat for all Substituents Repeat the experiment for each substituted aniline. data_analysis->repeat hammett Hammett Analysis (Optional) Correlate the obtained rate constants with Hammett substituent constants. repeat->hammett

Application Notes and Protocols for Cell-Based Proliferation Assay (MTT) of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] These compounds have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1] The evaluation of the cytotoxic and anti-proliferative effects of novel aniline derivatives is a critical step in the drug development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay provides a quantitative measure of the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes within metabolically active cells.[3] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[4] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of compounds like aniline derivatives.[2]

These application notes provide a comprehensive overview of the use of the MTT assay for evaluating the anti-proliferative activity of various aniline derivatives. Detailed protocols for the assay, along with a compilation of cytotoxicity data for different aniline derivatives against various cancer cell lines, are presented. Furthermore, this document illustrates key signaling pathways that are often targeted by aniline derivatives, providing a deeper understanding of their potential mechanisms of action.

Data Presentation: Cytotoxicity of Aniline Derivatives

The following tables summarize the cytotoxic activity of various aniline derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth) against a panel of human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Aniline Derivatives as EGFR Inhibitors

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
4-AnilinoquinazolineCompound 5EGFR-positive cell lines0.001
4-AnilinoquinazolineCompound 19 (3-bromo-aniline)HepG28.3
4-AnilinoquinazolineCompound 24A549 (EGFRwt)6.54
4-AnilinoquinazolineCompound 24A431 (EGFRwt)4.04
4-AnilinoquinazolineCompound 24H1975 (EGFR T790M)1.94
4-AnilinoquinazolineCompound 8 (Urea linker)H1975, A549, HeLa, MCF-7Broad-spectrum activity
Pyrrolo[3,2-d]pyrimidineCompound 12EGFRwt0.0145
Pyrrolo[3,2-d]pyrimidineCompound 12EGFR T790M0.0354
4-AnilinoquinolineCompound 28 (6-iodo)U-CH1 (Chordoma)8.7
4-AnilinoquinolineCompound 28 (6-iodo)U-CH2 (Chordoma)14
4-AnilinoquinolineCompound 11 (7-methoxy)U-CH1, U-CH2< 2

Data compiled from multiple sources.[4][5][6][7]

Table 2: Cytotoxicity of Aniline Derivatives as VEGFR-2 Inhibitors

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)VEGFR-2 IC50 (µM)
N-Arylmethyl-aniline/chalcone hybridCompound 5eHCT-1161.880.37
N-Arylmethyl-aniline/chalcone hybridCompound 5hHCT-1161.950.31
1,6-DihydropyrimidineCompound 29NCI 60-cell line panel-0.1987
BenzylanilideCompound 38--0.22
Piperazinylquinoxaline-basedCompound 10bA5496.48-
Piperazinylquinoxaline-basedCompound 11HepG-29.520.19
bis([3][8]triazolo)[4,3-a:3',4'-c]quinoxalineCompound 23jHepG26.40.0037

Data compiled from multiple sources.[2][9][10]

Table 3: Cytotoxicity of Other Substituted Aniline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
2-Substituted Aniline PyrimidineCompound 18cHepG2-
2-Substituted Aniline PyrimidineCompound 18cMDA-MB-231Potent Activity
2-Substituted Aniline PyrimidineCompound 18cHCT116Potent Activity
PhenylthiazoleCompound 4c (para-nitro)SKNMC (Neuroblastoma)10.8
PhenylthiazoleCompound 4d (meta-chloro)Hep-G211.6
Aniline Mustard-VariousVaries with structure
Trifluoromethyl-AnilineVariousVariousVaries with structure

Data compiled from multiple sources.[3][11][12][13]

Experimental Protocols

MTT Cell Proliferation Assay Protocol

This protocol outlines a generalized procedure for assessing the cytotoxicity of aniline derivatives using the MTT assay. Optimization of cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.

Materials:

  • 96-well flat-bottom sterile microplates

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Aniline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the aniline derivative from the stock solution in a complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the aniline derivative.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the aniline derivative.

      • Untreated Control: Cells in a complete culture medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Many aniline derivatives exert their anti-proliferative effects by targeting specific signaling pathways that are crucial for cancer cell growth and survival. Below are diagrams of key pathways often implicated in the mechanism of action of these compounds.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h Allow cell attachment add_compound Add Aniline Derivatives (various concentrations) incubation_24h->add_compound incubation_treatment Incubation (24, 48, or 72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubation (2-4h) add_mtt->incubation_mtt Formazan formation solubilization Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, promoting cell proliferation and survival.[3] Several aniline derivatives, particularly 4-anilinoquinazolines, are designed to inhibit the tyrosine kinase activity of EGFR.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Aniline_Derivative Aniline Derivative (EGFR Inhibitor) Aniline_Derivative->EGFR EGF EGF EGF->EGFR VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Aniline_Derivative Aniline Derivative (VEGFR-2 Inhibitor) Aniline_Derivative->VEGFR2 VEGF VEGF VEGF->VEGFR2 Oxidative_Stress_Pathway cluster_cell Cell Aniline_Derivative Aniline Derivative ROS Reactive Oxygen Species (ROS) Generation Aniline_Derivative->ROS Oxidative_Stress Oxidative Stress (DNA, Lipid, Protein Damage) ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in the fields of microbiology and drug discovery. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5][6] Determining the MIC is a critical step in the evaluation of novel antimicrobial compounds, providing essential data on their potency and efficacy. This information guides the selection of promising drug candidates for further development and helps in understanding their spectrum of activity.

These application notes provide detailed protocols for two standard methods of MIC determination: broth microdilution and agar dilution.[1][2][7] Adherence to standardized guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the accuracy and reproducibility of results.[8][9][10][11][12][13]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[1][2] It is particularly suitable for testing a large number of isolates or compounds simultaneously using 96-well microtiter plates.[1][2]

Materials:

  • Novel antimicrobial compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the novel compound in the appropriate broth medium directly in the 96-well plate.

    • Typically, 100 µL of broth is added to all wells except the first column.

    • Add 200 µL of the highest concentration of the compound to the first well of each row.

    • Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to a designated final well. Discard 100 µL from the final dilution well.

    • This will result in wells containing 100 µL of varying concentrations of the compound.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well and the desired final bacterial concentration.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][5][6]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[1][2][7] This method is often considered the gold standard for its accuracy and is useful for testing a large number of isolates against a single compound.[7]

Materials:

  • Novel antimicrobial compound (stock solution of known concentration)

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of agar plates each containing a different concentration of the novel compound.

    • Add a specific volume of the antimicrobial stock solution to a larger volume of molten agar to achieve the desired final concentration. For example, add 1 mL of a 100 µg/mL compound solution to 9 mL of molten agar for a final concentration of 10 µg/mL.

    • Mix thoroughly and pour the agar into sterile petri dishes.

    • Allow the plates to solidify completely.

    • Prepare a growth control plate containing no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

    • This suspension will be used to inoculate the agar plates.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism.

Data Presentation

Summarize the quantitative results from the MIC testing in a clear and structured table. This allows for easy comparison of the activity of the novel compound against different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar Dilution
Staphylococcus aureus2921322
Escherichia coli2592288
Pseudomonas aeruginosa278531632
Enterococcus faecalis2921244
Streptococcus pneumoniae496190.50.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of a novel compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution of Compound Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Tubes Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 16-20 hours Inoculation->Incubate Read_Results Read MIC Results (Lowest concentration with no visible growth) Incubate->Read_Results Data_Analysis Data_Analysis Read_Results->Data_Analysis Analyze and Report

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a novel compound inhibits a bacterial signaling pathway involved in cell wall synthesis.

Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Novel_Compound Novel Compound Novel_Compound->Lipid_II Inhibition

Caption: Inhibition of cell wall synthesis.

References

Application of 2-(2-Methylphenoxy)aniline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-Methylphenoxy)aniline scaffold represents a significant pharmacophore in medicinal chemistry, particularly in the discovery of novel anticancer agents. As a diaryl ether amine, its structural features offer a versatile platform for the design of targeted therapies. While direct and extensive research on the parent compound is somewhat limited in publicly available literature, its core structure is present in numerous derivatives that have demonstrated potent biological activities.[1][2] This document provides a comprehensive overview of the application of this compound and its derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action, particularly as kinase inhibitors.

Rationale for Use in Anticancer Drug Discovery

Phenoxyaniline derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery.[3] Their structural versatility allows for modifications that can significantly influence their biological activity. The this compound structure is of particular interest due to the following reasons:

  • Kinase Inhibition: The aniline and phenoxy rings can be substituted to optimize interactions with the ATP-binding pocket of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

  • Structural Rigidity and Flexibility: The ether linkage provides a degree of rotational flexibility, allowing the molecule to adopt favorable conformations for binding to biological targets. The ortho-methyl group on the phenoxy ring can induce a specific conformation that may be advantageous for binding to certain enzymatic pockets.[3]

  • Modulation of Physicochemical Properties: The scaffold allows for the introduction of various functional groups to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[1]

Application Example: 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Kinase Inhibitors

A notable application of the 2-substituted aniline scaffold is in the development of dual inhibitors of Mer and c-Met kinases. Both kinases are receptor tyrosine kinases that are often overexpressed in various tumors and play crucial roles in cancer cell proliferation, survival, and metastasis.[2][4]

Quantitative Data Presentation

The following tables summarize the in vitro biological data for a series of 2-substituted aniline pyrimidine derivatives designed as dual Mer/c-Met inhibitors.[2]

Table 1: In Vitro Kinase Inhibitory Activity

CompoundMer IC50 (nM)c-Met IC50 (nM)
18c 18.5 ± 2.333.6 ± 4.3
14a 7.9 ± 1.3>1000
14b 9.4 ± 1.5>1000
14g 7.1 ± 0.9>1000

Data are presented as mean ± SD from three independent experiments.

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines

CompoundHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
18c 1.5 ± 0.20.8 ± 0.10.5 ± 0.1
Cabozantinib (Positive Control) 0.9 ± 0.11.2 ± 0.20.7 ± 0.1

Data are presented as mean ± SD from three independent experiments.

Table 3: In Vitro Human Liver Microsomal Stability

CompoundHalf-life (t1/2, min)Clearance (mL/min/mg)
18c 53.10.06
18l 9.60.36
18n 11.90.29
18o 8.60.40

Experimental Protocols

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

A general synthetic route for the preparation of 2-substituted aniline pyrimidine derivatives is outlined below.[2][4] This multi-step synthesis involves the formation of a pyrimidine core followed by the introduction of the substituted aniline moiety.

Step 1: Synthesis of Intermediate 13 (N-(4-((2-Chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) [2]

  • To a solution of intermediate 12 (N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) (5.41 mmol) and 2,4-dichloropyrimidine (5.41 mmol) in DMF (15 mL), add K2CO3 (5.95 mmol).

  • Stir the mixture at 80 °C for 4.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (100 mL).

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield intermediate 13 as a white solid.

Step 2: General Procedure for the Synthesis of Final Compounds (e.g., 14a-i) [4]

  • To a mixture of intermediate 13 (1.2 mmol), the desired substituted aniline (e.g., this compound) (1.0 mmol), and DMF (8 mL), add p-toluenesulfonic acid (PTSA) (4.0 mmol).

  • Stir the mixture at 90 °C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction solution to room temperature and pour it into ice water (100 mL).

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by silica gel chromatography using a mixture of DCM/MeOH (100:1 to 30:1) as the eluent to afford the final product.

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against Mer and c-Met kinases can be determined using a standard in vitro kinase assay, such as an ELISA-based assay.

  • Coat a 96-well plate with a substrate peptide for the respective kinase.

  • Add the kinase enzyme, ATP, and varying concentrations of the test compound to the wells.

  • Incubate the plate to allow the phosphorylation reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate for the detection enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Apoptosis Assay (TUNEL Assay)

The ability of the compounds to induce apoptosis (programmed cell death) can be assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[4]

  • Treat cancer cells with the test compound for a specified time.

  • Fix and permeabilize the cells.

  • Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Mandatory Visualizations

G cluster_synthesis General Synthetic Workflow Intermediate12 N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide Intermediate13 Intermediate 13 Intermediate12->Intermediate13 K2CO3, DMF, 80°C Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Intermediate13 FinalCompound Final 2-Substituted Aniline Pyrimidine Derivative Intermediate13->FinalCompound PTSA, DMF, 90°C SubstitutedAniline This compound (or other substituted anilines) SubstitutedAniline->FinalCompound

Caption: General synthetic workflow for 2-substituted aniline pyrimidine derivatives.

G cluster_pathway Mer/c-Met Signaling Pathway Inhibition Ligand Ligand (e.g., Gas6, HGF) Receptor Mer/c-Met Receptor Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream CellResponse Cancer Cell Proliferation, Survival, & Metastasis Downstream->CellResponse Inhibitor 2-Substituted Aniline Pyrimidine Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of Mer/c-Met signaling by 2-substituted aniline pyrimidine derivatives.

G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis & Purification KinaseAssay In Vitro Kinase Assay (IC50 determination) Synthesis->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General workflow for the biological evaluation of synthesized compounds.

References

Application Notes and Protocols: Synthesis and Application of 2-Substituted Aniline Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 2-substituted aniline pyrimidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The following sections detail synthetic protocols, quantitative biological data, and key signaling pathways, offering a practical guide for researchers in the field.

I. Introduction to 2-Substituted Aniline Pyrimidine Derivatives

The pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] When substituted with an aniline group at the 2-position, these derivatives have demonstrated a remarkable ability to target a variety of biological entities, particularly protein kinases.[3] The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Recent research has highlighted the potential of 2-substituted aniline pyrimidines as potent inhibitors of receptor tyrosine kinases such as Mer and c-Met, which are often overexpressed in various cancers and contribute to tumor growth, metastasis, and drug resistance.[5][6] Furthermore, derivatives of this class have been investigated as β-glucuronidase inhibitors and antimicrobial agents, demonstrating their broad therapeutic potential.[7][8]

II. Synthetic Protocols

The synthesis of 2-substituted aniline pyrimidine derivatives can be achieved through several reliable methods. A common and effective approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a substituted aniline.

General Synthesis of 2-(Substituted anilino)-pyrimidine Derivatives

A prevalent method for synthesizing these derivatives involves the reaction of a 2-halopyrimidine with a corresponding aniline. A more specific and high-yielding method is the reaction of 2-amino-4,6-dichloropyrimidine with various substituted amines.[7][9]

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted aniline (3 mmol), and triethylamine (6 mmol).

  • Solvent-Free Conditions: The reaction is typically performed under solvent-free conditions by heating the finely ground mixture at 80–90 °C.[7]

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system, such as hexane and ethyl acetate.[7][9]

  • Work-up: Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Purification: Filter the precipitate and crystallize it from ethanol. In cases where a precipitate does not form, the water can be removed under vacuum, and the crude product can be purified by crystallization from ethanol.[7]

  • Characterization: The final products are typically characterized by NMR spectroscopy, mass spectrometry (EI-MS and HREI-MS), and elemental analysis to confirm their structure and purity.[7][9]

G reagents 2-Amino-4,6-dichloropyrimidine + Substituted Aniline + Triethylamine reaction Nucleophilic Aromatic Substitution reagents->reaction conditions Heat (80-90 °C) Solvent-Free conditions->reaction workup Aqueous Work-up (Precipitation) reaction->workup purification Crystallization (Ethanol) workup->purification product 2-Substituted Aniline Pyrimidine Derivative purification->product

Caption: General workflow for the synthesis of 2-substituted aniline pyrimidine derivatives.

III. Biological Activities and Quantitative Data

2-Substituted aniline pyrimidine derivatives have been evaluated for a range of biological activities. The following tables summarize key quantitative data from recent studies, highlighting their potential as therapeutic agents.

A. Dual Mer/c-Met Kinase Inhibitors

Several studies have focused on developing these derivatives as dual inhibitors of Mer and c-Met kinases for cancer therapy.[5][6][10]

CompoundMer IC50 (nM)c-Met IC50 (nM)Antiproliferative Activity (IC50, nM) - HCT116 CellsReference
18c 18.5 ± 2.333.6 ± 4.3> Cabozantinib (specific value not provided)[5][6]
17c 6.4 ± 1.826.1 ± 7.7Not specified[10]
14a 8.1144.0Not specified[5]
14b 9.6Not specifiedNot specified[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.

B. β-Glucuronidase Inhibitors

A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme implicated in conditions like colon cancer.[7]

Compoundβ-Glucuronidase IC50 (µM)Reference
24 2.8 ± 0.10[7]
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16[7]
C. Antiproliferative Activity Against Various Cancer Cell Lines

The antiproliferative effects of these derivatives have been tested against a panel of human cancer cell lines.[4]

CompoundMDA-MB-231 (IC50, nM)HeLa (IC50, nM)A549 (IC50, nM)HT-29 (IC50, nM)Reference
3d 430384330[4]

IV. Signaling Pathway Inhibition

As potent kinase inhibitors, 2-substituted aniline pyrimidine derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and migration. The dual inhibition of Mer and c-Met is a particularly promising strategy.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Mer Mer Kinase PI3K_Akt PI3K/Akt Pathway Mer->PI3K_Akt STAT STAT Pathway Mer->STAT cMet c-Met Kinase cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK cMet->STAT Inhibitor 2-Substituted Aniline Pyrimidine Derivative Inhibitor->Mer Inhibitor->cMet Survival Survival PI3K_Akt->Survival Metastasis Metastasis PI3K_Akt->Metastasis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Metastasis STAT->Proliferation STAT->Survival

Caption: Simplified signaling pathway of dual Mer/c-Met inhibition.

V. Experimental Protocols for Biological Evaluation

A. In Vitro Antiproliferation Assay (CCK-8 Assay)

This protocol is adapted from methodologies used to evaluate the antiproliferative activities of 2-substituted aniline pyrimidine derivatives.[5]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-substituted aniline pyrimidine derivatives) and a positive control (e.g., cabozantinib) for 72 hours.

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period (typically 1-4 hours) according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Kinase Inhibition Assay

The inhibitory activity against specific kinases like Mer and c-Met can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

VI. Conclusion

2-Substituted aniline pyrimidine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated biological activities, particularly as kinase inhibitors, warrant further investigation. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance yields in the Ullmann condensation for diaryl ether synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the Ullmann condensation for the synthesis of diaryl ethers in a question-and-answer format.

Question: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

Answer: Low or no yield in an Ullmann condensation can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify the root cause. Key areas to investigate include:

  • Reactant Quality: The purity of your aryl halide, phenol, and all reagents is critical. Impurities can poison the catalyst or participate in side reactions. Ensure all starting materials are pure and solvents are anhydrous, as water can lead to unwanted side reactions like the reduction of the aryl halide.[1]

  • Catalyst Activity: Copper(I) salts, such as CuI, are susceptible to oxidation, which deactivates the catalyst.[2] Using old or improperly stored copper sources is a frequent cause of reaction failure.

  • Ligand Choice: Modern Ullmann reactions often rely on a ligand to facilitate the coupling at lower temperatures. The absence of an appropriate ligand can lead to a sluggish or incomplete reaction.

  • Base Selection: The strength and solubility of the base are crucial. An inappropriate base may not be effective in deprotonating the phenol, which is a key step in the catalytic cycle.

  • Solvent and Temperature: The reaction temperature may be too low for the specific substrates and catalyst system being used. Traditional Ullmann reactions often require high temperatures (over 210 °C), though modern methods with ligands allow for milder conditions.[3] The solvent also plays a critical role in solubility and reaction rate.

  • Substrate Electronics: The electronic properties of the aryl halide and phenol significantly influence the reaction rate. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[4][5]

Question: How do I choose the right copper catalyst for my reaction?

Answer: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts for the Ullmann diaryl ether synthesis.[4] An air-stable Cu(I) catalyst, CuIPPh₃, has been shown to be effective at 5 mol % in non-polar solvents.[5] For challenging couplings, using activated copper powder, which can be prepared in situ by reducing copper sulfate with zinc metal in hot water, may improve yields.[3] In some instances, nano-sized metal catalysts, like CuO nanoparticles, have been shown to promote C-O bond formation under milder conditions.[6][7]

Question: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use?

Answer: Ligands are crucial in modern Ullmann condensations as they accelerate the reaction, allowing for milder reaction conditions and broadening the substrate scope.[4] N,N- and N,O-chelating ligands are known to be particularly effective.[4] Some commonly used and effective ligands include:

  • N,N-dimethylglycine: A screen of 56 multidentate ligands identified N,N-dimethylglycine as providing high catalytic activity.[4]

  • Salicylaldoxime and Dimethylglyoxime: These are other examples of effective ligands.[4]

  • 1,10-Phenanthroline: Often used in Ullmann-type reactions.[8]

  • 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD): This ligand has been found to greatly accelerate the reaction, enabling more moderate temperatures and shorter reaction times.[9]

The optimal ligand can be substrate-dependent, and for novel substrates, screening a variety of ligands may be necessary.

Question: I am observing significant side reactions, such as debromination. Could the base be the issue?

Answer: Yes, the choice of base is critical and can influence the prevalence of side reactions. The base's primary role is to deprotonate the phenol. However, its strength, solubility, and the nature of the cation can impact the reaction's outcome.

  • Common Bases: Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene.[5] For reactions in polar aprotic solvents such as acetonitrile, Cs₂CO₃ is often the base of choice due to its higher solubility and reactivity.[4] K₃PO₄ is another commonly used base.[1][8]

  • Impact on Yield: The solubility and hardness of the base can significantly affect the yield.[4] If you are observing side reactions like debromination, it could be due to protic impurities.[1] Ensure you are using anhydrous conditions and high-purity reagents.

Question: How does the solvent affect the reaction outcome?

Answer: The solvent plays a multifaceted role in the Ullmann condensation. It needs to solubilize the reactants, base, and catalyst system at the reaction temperature. The polarity of the solvent can also influence the reaction rate.

  • Polar Aprotic Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used, often at high temperatures.[2][3]

  • Non-Polar Solvents: With the advent of modern ligand systems, non-polar solvents like toluene and xylene have been used successfully, often with bases like K₂CO₃.[5]

  • Solvent Screening: The optimal solvent can be substrate-dependent. If you are experiencing low yields, screening different solvents is a recommended optimization step.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for an Ullmann diaryl ether synthesis?

A1: For modern, ligand-accelerated Ullmann reactions, the catalyst loading is typically in the range of 1-10 mol%. For example, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol %.[5]

Q2: What is the general reactivity order for aryl halides in the Ullmann condensation?

A2: The reactivity of aryl halides generally follows the order: I > Br > Cl >> F.[10] Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions or specialized catalyst systems.

Q3: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction?

A3: Electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol generally increase the reaction rate and yield.[4][5][10] Conversely, electron-donating groups on the aryl halide and electron-withdrawing groups on the phenol tend to decrease the reaction rate.

Q4: Can sterically hindered substrates be used in Ullmann diaryl ether synthesis?

A4: While challenging, the coupling of sterically hindered substrates is possible, particularly with the use of appropriate ligands and optimized reaction conditions. Modern catalyst systems have shown increased tolerance for sterically demanding substrates.

Q5: What are some common workup procedures for an Ullmann condensation?

A5: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and filtering through a pad of Celite to remove the copper catalyst and inorganic salts. The organic layer is then washed with water and brine, dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[4]

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the effect of different reaction parameters on the yield of diaryl ethers.

Table 1: Effect of Copper Catalyst on Yield

Catalyst (5 mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuINoneK₂CO₃Toluene100Moderate
CuBrNoneK₂CO₃Toluene100Moderate
Cu₂ONoneK₂CO₃Toluene100Moderate
CuIPPh₃PPh₃K₂CO₃Toluene100Good

Reaction Conditions: 2-bromonaphthalene and p-cresol.

Table 2: Effect of Solvent on Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
CuIPPh₃PPh₃K₂CO₃Toluene11058.3
CuIPPh₃PPh₃K₂CO₃o-xylene14067.9
CuIPPh₃PPh₃K₂CO₃NMP1100
CuIPPh₃PPh₃K₂CO₃Anisole1100
CuIPPh₃PPh₃K₂CO₃1,4-Dioxane1100

Reaction Conditions: 2-bromonaphthalene and p-cresol.[5]

Table 3: Effect of Ligand on Yield

Catalyst (10 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemperature (°C)Yield (%)
CuIN,N-dimethylglycineK₃PO₄Acetonitrile80High
CuISalicylaldoximeK₃PO₄Acetonitrile80Moderate-High
CuIDimethylglyoximeK₃PO₄Acetonitrile80Moderate-High
CuINoneK₃PO₄Acetonitrile80Low

Data adapted from studies on ligand screening.

Experimental Protocols

Protocol 1: General Procedure for Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane) (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, phenol, copper(I) iodide, ligand, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.[1]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Ullmann Condensation check_reagents 1. Check Reagent Quality - Purity of aryl halide and phenol? - Anhydrous solvent? - Freshly opened base? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Active copper source (fresh CuI)? - Appropriate ligand present? - Correct catalyst/ligand loading? check_reagents->check_catalyst Reagents OK optimize Systematically Optimize - Screen ligands - Screen bases - Screen solvents - Vary temperature check_reagents->optimize Issue Found check_conditions 3. Assess Reaction Conditions - Optimal temperature reached? - Appropriate solvent used? - Sufficient reaction time? check_catalyst->check_conditions Catalyst System OK check_catalyst->optimize Issue Found check_substrate 4. Consider Substrate Electronics - Electron-poor aryl halide? - Electron-rich phenol? check_conditions->check_substrate Conditions OK check_conditions->optimize Issue Found check_substrate->optimize Substrates Challenging success Improved Yield optimize->success

Caption: A decision tree for troubleshooting low yields in Ullmann diaryl ether synthesis.

Experimental_Workflow prep 1. Reactant Preparation - Add aryl halide, phenol, Cu catalyst,  ligand, and base to an oven-dried flask. inert 2. Inert Atmosphere - Evacuate and backfill the flask  with N₂ or Ar (3x). prep->inert solvent 3. Solvent Addition - Add anhydrous solvent via syringe. inert->solvent reaction 4. Reaction - Heat to the desired temperature  with stirring. solvent->reaction monitor 5. Monitoring - Track progress by TLC or GC-MS. reaction->monitor workup 6. Workup - Cool, dilute with organic solvent,  and filter through Celite. monitor->workup Reaction Complete purify 7. Purification - Wash organic layer, dry, concentrate,  and purify by column chromatography. workup->purify product Pure Diaryl Ether purify->product

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

References

Technical Support Center: Minimizing Hydrodehalogenation in Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize hydrodehalogenation side products in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of the Buchwald-Hartwig reaction?

A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide starting material is converted into an arene, effectively replacing the halogen with a hydrogen atom.[1] This undesired process consumes the starting material and reduces the yield of the desired C-N coupled product.[1] It occurs when a palladium hydride species is generated in the catalytic cycle, which can then react with the aryl halide.

Q2: What are the main factors that influence the extent of hydrodehalogenation?

A2: The extent of hydrodehalogenation is influenced by several factors, including the choice of phosphine ligand, the base, the solvent, and the reaction temperature.[2] The nature of the aryl halide and the amine coupling partner also plays a significant role.[1] For instance, first-generation catalyst systems were generally unable to couple primary amines due to competitive hydrodehalogenation.[1]

Q3: How does the choice of ligand affect hydrodehalogenation?

A3: The phosphine ligand is crucial in modulating the reactivity of the palladium catalyst. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the competing β-hydride elimination that leads to hydrodehalogenation.[3] The development of sterically hindered biaryl phosphine ligands has been instrumental in extending the scope of the Buchwald-Hartwig amination to a wider range of substrates, including those prone to hydrodehalogenation.[4]

Q4: Which bases are recommended to minimize hydrodehalogenation?

A4: The choice of base is critical and can significantly impact the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are often required for high reactivity, they can also promote side reactions.[5] In cases where hydrodehalogenation is a problem, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although they might require higher temperatures or longer reaction times.[6] The solubility of the base is also a key factor; for instance, Cs₂CO₃ has good solubility in many organic solvents.[2]

Q5: What is the role of the solvent in controlling hydrodehalogenation?

A5: The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species. Aprotic solvents like toluene, dioxane, and THF are commonly used.[2] In some cases, the choice of solvent can be used to mitigate side reactions. For example, when using aryl iodides, toluene is often preferred because the iodide salt byproduct is poorly soluble, which can help to prevent catalyst inhibition.[5]

Troubleshooting Guide

If you are observing significant hydrodehalogenation in your Buchwald-Hartwig reaction, follow this systematic troubleshooting guide to identify and address the issue.

Step 1: Initial Diagnosis
  • Confirm the presence of the hydrodehalogenated byproduct: Analyze your crude reaction mixture by GC-MS or LC-MS to confirm the presence and quantify the amount of the hydrodehalogenated side product.

  • Visually inspect the reaction: The formation of palladium black (a fine black precipitate) is an indication of catalyst decomposition, which can contribute to side reactions.[6] A healthy reaction mixture is typically a homogeneous, colored solution.[6]

Step-by-step Troubleshooting Workflow

This workflow will guide you through a systematic process of optimizing your reaction to minimize hydrodehalogenation.

G Troubleshooting Workflow for Hydrodehalogenation A High Hydrodehalogenation Observed B Step 1: Evaluate Ligand A->B C Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, BrettPhos) B->C D Step 2: Optimize Base C->D E Screen Weaker Bases (e.g., Cs2CO3, K3PO4) D->E F Step 3: Adjust Solvent and Temperature E->F G Screen Aprotic Solvents (Toluene, Dioxane) Lower Temperature F->G H Hydrodehalogenation Minimized? G->H I Reaction Optimized H->I Yes J Consult Further Literature/ Consider Alternative Coupling Strategy H->J No

Caption: A systematic workflow for troubleshooting hydrodehalogenation in Buchwald-Hartwig reactions.

Step 2: Ligand Screening

If your initial ligand is not providing the desired selectivity, a ligand screening is the first and often most effective step.

  • Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Commonly successful ligands for minimizing hydrodehalogenation include XPhos, RuPhos, and BrettPhos.

  • Protocol: See the "Experimental Protocols" section for a detailed ligand screening protocol.

Step 3: Base Optimization

If ligand screening does not sufficiently suppress hydrodehalogenation, the next step is to optimize the base.

  • Recommendation: If you are using a strong base like NaOtBu or LHMDS, consider switching to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.

  • Protocol: Refer to the "Experimental Protocols" section for a general base screening protocol.

Step 4: Solvent and Temperature Adjustment

The reaction solvent and temperature can also be tuned to disfavor the hydrodehalogenation pathway.

  • Recommendation:

    • Ensure you are using a dry, degassed aprotic solvent. Toluene and dioxane are often good starting points.[2]

    • Try lowering the reaction temperature. While this may slow down the reaction rate, it can sometimes disproportionately slow down the rate of the undesired side reaction.

Data Presentation: Comparative Tables

The following tables summarize quantitative data to guide your selection of reaction components.

Table 1: Comparison of Ligands in the Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield of Amination Product (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Table 2: General Comparison of Common Bases for Buchwald-Hartwig Amination

BaseTypepKaHCommon SolventsAdvantagesDisadvantages
NaOtBuStrong Alkoxide19Toluene, Dioxane, THFHigh reactivity, often allows for lower catalyst loadings.[5]Incompatible with base-sensitive functional groups (e.g., esters).[5]
LHMDSStrong Amide26THF, TolueneVery strong, can be useful for unreactive amines.[5]Highly reactive and moisture-sensitive.
Cs₂CO₃ / K₃PO₄Weaker Inorganic10 / 12Dioxane, Toluene, DMFExcellent functional group tolerance.[6]Often requires higher temperatures and longer reaction times.[6]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the parallel screening of multiple phosphine ligands to identify the optimal ligand for minimizing hydrodehalogenation.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Ligand Addition: To each vial, add a different phosphine ligand (typically 2-4 mol%).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature.

  • Analysis: After a set time, cool the reactions to room temperature. Take an aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

Protocol 2: General Procedure for Base Screening

This protocol allows for the efficient screening of different bases to find the one that provides the best selectivity.

  • Preparation: In a series of oven-dried reaction vials with stir bars, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the optimal ligand identified from the ligand screen (2-4 mol%) under an inert atmosphere.

  • Base Addition: To each vial, add a different base (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄) (typically 1.4-2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (1-2 mol%) to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Reaction: Seal the vials and heat to the desired temperature.

  • Analysis: After the reaction is complete, cool the vials and analyze the product distribution in each reaction by GC-MS or LC-MS.

Key Mechanisms and Workflows

Buchwald-Hartwig Catalytic Cycle and the Origin of Hydrodehalogenation

The following diagram illustrates the generally accepted mechanism of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

G Buchwald-Hartwig Catalytic Cycle and Hydrodehalogenation A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Amine Coordination & Deprotonation C->D HNR'R'', Base E Ar-Pd(II)-NR'R''(L_n) D->E F Reductive Elimination (Desired Pathway) E->F H β-Hydride Elimination (Undesired Pathway) E->H F->A G Ar-NR'R'' F->G I [H-Pd(II)-X(L_n)] H->I J Reductive Elimination of HX I->J Ar-X J->A K Ar-H (Hydrodehalogenation) J->K

Caption: The catalytic cycle of the Buchwald-Hartwig amination, showing the desired C-N bond formation and the competing hydrodehalogenation pathway.

References

Technical Support Center: Troubleshooting Poor HPLC Peak Shape for Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for aniline compounds in reversed-phase HPLC?

A1: Poor peak shape, particularly peak tailing, for aniline compounds is often due to secondary interactions between the basic aniline molecules and the stationary phase.[1][2][3] The primary culprits include:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of aniline, leading to peak tailing.[1][2][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline compound, both ionized and non-ionized forms will be present, which can result in poor peak shape.[2][5][6][7]

  • Metal Contamination: Trace metal ions in the HPLC system or column can chelate with aniline compounds, causing peak distortion.[3][8]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[3][8][9]

Q2: How does mobile phase pH affect the peak shape of aniline?

A2: The mobile phase pH is a critical factor in controlling the retention and peak shape of ionizable compounds like aniline.[5][10] For basic compounds such as aniline, a lower pH (typically pH 2-3) will ensure the analyte is in a single protonated form and minimizes interactions with acidic silanol groups on the column, resulting in sharper, more symmetrical peaks.[1][11] Conversely, a higher pH can lead to increased interaction with silanols and cause peak tailing.[1]

Q3: What is peak tailing and how is it measured?

A3: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. It is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][11]

Q4: Can the choice of organic modifier in the mobile phase impact peak shape?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase HPLC, their properties can affect selectivity and peak symmetry differently for various aniline derivatives.[12][13] It is often beneficial to screen both during method development.

Q5: What are "ultra inert" or "bioinert" columns, and are they beneficial for aniline analysis?

A5: Ultra inert or bioinert columns are designed to minimize interactions between the analyte and the column's metal hardware and stationary phase.[14][15][16][17] They often feature specially treated surfaces or PEEK-lined hardware to reduce the number of active sites that can cause peak tailing with sensitive compounds like anilines.[14][16][17] These columns can significantly improve peak shape for metal-sensitive or basic compounds.[14][15][16]

Troubleshooting Guides

Issue 1: Peak Tailing for a Single Aniline Compound

This issue often points to a chemical interaction between the analyte and the stationary phase.

Troubleshooting Workflow

start Peak Tailing Observed for Aniline Compound check_ph Is Mobile Phase pH > 3? start->check_ph adjust_ph Lower Mobile Phase pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph Yes check_column Is a Standard C18 Column in Use? check_ph->check_column No end Symmetrical Peak Achieved adjust_ph->end switch_column Switch to an Inert-Lined or Polar-Embedded Column check_column->switch_column Yes add_additive Add a Mobile Phase Additive (e.g., Triethylamine) check_column->add_additive No switch_column->end add_additive->end

Caption: Troubleshooting workflow for single aniline peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the Aqueous Portion: Prepare the aqueous component of your mobile phase (e.g., water with buffer).

  • Initial pH Measurement: Measure the pH of the aqueous portion.

  • Adjust pH: Slowly add a dilute acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous solution while stirring until the desired pH (e.g., 2.5-3.0) is reached.

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Degas: Degas the final mobile phase before use.

Issue 2: All Peaks in the Chromatogram are Tailing or Broad

When all peaks, including those of neutral compounds, exhibit poor shape, the issue is likely mechanical or related to the overall system, rather than specific chemical interactions.[18][19]

Troubleshooting Workflow

start All Peaks are Tailing or Broad check_connections Inspect All Tubing and Fittings for Leaks or Dead Volume start->check_connections check_frit Is the Column Inlet Frit Potentially Blocked? check_connections->check_frit backflush Backflush the Column According to Manufacturer's Instructions check_frit->backflush Yes check_void Is there a Void at the Column Inlet? check_frit->check_void No end Improved Peak Shape for All Compounds backflush->end replace_column Replace the Column check_void->replace_column Yes check_void->end No replace_column->end

Caption: Troubleshooting workflow for system-wide peak shape issues.

Experimental Protocol: Column Backflushing

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column: Connect the column outlet to the pump and direct the column inlet to a waste container.

  • Flush with Weak Solvent: Flush the column with a weak solvent (e.g., the mobile phase without buffer) at a low flow rate (e.g., 0.1-0.2 mL/min) for 10-15 minutes.

  • Flush with Strong Solvent: Gradually increase the percentage of a strong solvent (e.g., 100% acetonitrile or methanol) and flush for 30-60 minutes.

  • Re-equilibrate: Reconnect the column in the correct orientation and equilibrate with the mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase pH on Aniline Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape
7.02.1Severe Tailing
5.01.8Significant Tailing
3.01.2Symmetrical
2.51.1Highly Symmetrical

Table 2: Comparison of Column Chemistries for Aniline Analysis

Column TypeStationary PhaseKey FeaturePerformance for Aniline
Standard C18OctadecylsilaneGeneral-purpose hydrophobicProne to peak tailing due to silanol interactions.
Inert-Lined C18End-capped OctadecylsilaneReduced silanol activityImproved peak symmetry compared to standard C18.
Polar-Embeddede.g., Carbamate-embedded C18Shields residual silanolsExcellent peak shape for basic compounds like aniline.
Mixed-Modee.g., C18 with Cation-ExchangeDual retention mechanismCan provide unique selectivity and good peak shape.[20]

Table 3: Common HPLC Conditions for Aniline Analysis

ParameterTypical ValueReference
ColumnC18, 150 mm x 4.6 mm, 5 µm[12]
Mobile PhaseAcetonitrile/Water or Methanol/Water with acid[12][21]
Flow Rate1.0 mL/min[12]
Column Temperature30 °C[12]
DetectionUV at 254 nm[12]

References

How to prevent oxidation and discoloration of aniline solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline and its solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to the stability of aniline.

Aniline, a foundational aromatic amine, is highly susceptible to oxidation and discoloration when exposed to air and light.[1][2] This degradation can lead to the formation of colored impurities, including nitrobenzene, benzoquinones, and polymeric materials, which can compromise experimental results.[2][3] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your aniline solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with aniline solutions.

Issue 1: My freshly prepared aniline solution has turned yellow or brown.

Potential CauseTroubleshooting Steps
Air Oxidation The primary cause of discoloration is oxidation upon exposure to atmospheric oxygen.[2][4] It is crucial to handle and store aniline solutions under an inert atmosphere.
Light Exposure Light, especially UV light, can catalyze the oxidation process, leading to the formation of colored byproducts.[1][4]
Contamination Impurities in the solvent or on the glassware can initiate or accelerate oxidation. Ensure high-purity solvents and meticulously clean glassware are used.

Issue 2: I am observing inconsistent results in my reactions involving an aniline solution.

Potential CauseTroubleshooting Steps
Degradation of Aniline The presence of oxidation byproducts can interfere with your reaction, leading to lower yields or the formation of unexpected side products.[4]
Incorrect Concentration If the aniline has degraded, the actual concentration of the active reagent will be lower than calculated.
pH Fluctuation The rate of aniline oxidation is pH-dependent.[5] Uncontrolled pH can lead to variable degradation rates and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for aniline and its solutions to prevent oxidation?

To maintain the purity and stability of aniline, it is imperative to store it under conditions that minimize exposure to oxygen and light.[1][6] The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][5]
Temperature Refrigeration (2-8°C)Significantly slows down the kinetic rate of oxidation reactions.[1][4]
Light Protection Amber Glassware or Storage in the DarkLight acts as a catalyst for oxidative degradation pathways.[4][6]
Container Seal Tightly Sealed ContainerPrevents the ingress of air and moisture.[6][7]

Q2: My bottle of aniline has turned dark brown. Can I still use it?

It is highly recommended to purify dark-colored aniline before use, as the discoloration indicates significant oxidation.[8] Using discolored aniline can lead to unreliable and irreproducible experimental outcomes. The most common method for purification is vacuum distillation.[8][9]

Q3: Are there any chemical additives that can help stabilize my aniline solution?

While the most effective method for stabilization is the rigorous exclusion of oxygen, certain antioxidants can be used in less sensitive applications.[10] However, it is crucial to consider that these additives will introduce impurities into your solution.

AntioxidantTypical ConcentrationConsiderations
Butylated Hydroxytoluene (BHT) 0.01-0.1% (w/v)A common hindered phenolic antioxidant.
Ascorbic Acid (Vitamin C) VariesSuitable for aqueous or partially aqueous solutions.
N,N'-diphenyl-p-phenylenediamine (DPPD) VariesHighly effective for aromatic amines, but may interfere with certain assays.[10]

Q4: How can I safely handle aniline in the laboratory?

Aniline is toxic and can be absorbed through the skin.[11][12] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Experimental Protocols

Protocol 1: Purification of Discolored Aniline by Vacuum Distillation

This protocol describes the purification of aged, discolored aniline to obtain a colorless, pure liquid.[8][9]

Materials:

  • Discolored aniline

  • Drying agent (e.g., potassium hydroxide (KOH) pellets or calcium hydride (CaH₂))[9]

  • Zinc dust (optional, for reducing colored impurities)[9]

  • Vacuum distillation apparatus

  • Receiving flask (amber glass recommended)

  • Heating mantle

  • Cold trap

Procedure:

  • Drying: Add a suitable drying agent (e.g., KOH pellets) to the discolored aniline and let it stand for several hours to remove any residual water. Aniline is hygroscopic.[9]

  • Apparatus Setup: Assemble the vacuum distillation apparatus. It is advisable to use ground glass joints that are properly sealed.

  • Transfer: Decant the dried aniline into the distillation flask. Add a few boiling chips or a magnetic stir bar. Optionally, a small amount of zinc dust can be added to help reduce some of the colored impurities.[9]

  • Distillation: Begin heating the distillation flask gently while gradually reducing the pressure. Aniline has a boiling point of 184°C at atmospheric pressure, but this will be significantly lower under vacuum.[1]

  • Collection: Collect the colorless aniline distillate in a pre-weighed amber receiving flask.

  • Storage: Once the distillation is complete, blanket the purified aniline with an inert gas (nitrogen or argon) before sealing the flask for storage at 2-8°C.[4]

Protocol 2: Preparation and Storage of a Stabilized Aniline Stock Solution

This protocol details the steps for preparing an aniline solution and storing it to minimize degradation.

Materials:

  • Purified aniline

  • Deoxygenated solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes)[5]

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (nitrogen or argon)

Procedure:

  • Solvent Deoxygenation: Purge the chosen solvent with a steady stream of nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.[5]

  • Weighing: In a fume hood, accurately weigh the required amount of purified aniline directly into an amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to dissolve the aniline and reach the desired concentration.

  • Inerting: Purge the headspace of the vial with nitrogen or argon for a few minutes to displace any air.

  • Sealing and Storage: Tightly seal the vial with a PTFE-lined cap and store it in a refrigerator at 2-8°C.[4] For long-term storage, consider aliquotting into smaller, single-use vials to avoid repeated exposure of the bulk solution to the atmosphere.[4]

Visualizations

Aniline_Oxidation_Pathway Aniline Aniline (Colorless) Oxidation Oxidation (O₂, Light, Metal Ions) Aniline->Oxidation Intermediates Reactive Intermediates (e.g., Anilinium Radical Cation) Oxidation->Intermediates Products Oxidation Products (Colored Impurities) Intermediates->Products e.g., Nitrobenzene, Benzoquinones Polymerization Polymerization Intermediates->Polymerization Polyaniline Polyaniline (Dark Green/Black) Polymerization->Polyaniline

Caption: Simplified pathway of aniline oxidation leading to discoloration.

Troubleshooting_Workflow Start Aniline Solution Shows Discoloration CheckPurity Verify Purity (e.g., HPLC, NMR) Start->CheckPurity IsPure Is Purity Acceptable? CheckPurity->IsPure UseSolution Use Solution with Caution (Consider impact on experiment) IsPure->UseSolution Yes Purify Purify Aniline (e.g., Vacuum Distillation) IsPure->Purify No End Proceed with Experiment UseSolution->End Discard Discard and Prepare Fresh Solution Purify->Discard If purification is not feasible ImplementPrevention Implement Preventative Storage Protocols Purify->ImplementPrevention ImplementPrevention->End

Caption: Troubleshooting workflow for a discolored aniline solution.

References

Challenges in purifying 2-(2-Methylphenoxy)aniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-(2-Methylphenoxy)aniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The two primary methods for creating the diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Residual 2-aminophenol, 2-halotoluene (e.g., 2-bromotoluene or 2-chlorotoluene), or related precursors.

  • Homocoupled Byproducts: Formation of symmetrical biaryls from the starting materials.

  • Isomeric Products: Depending on the selectivity of the reaction, other isomers of the desired product might form.

  • Over-arylated Products: In some cases, multiple aryl groups can be added, leading to more complex impurities.[3]

  • Residual Catalysts: Traces of copper (from Ullmann reactions) or palladium (from Buchwald-Hartwig reactions) and their associated ligands may remain.[1][4]

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[3][5]

Q2: What are the recommended general methods for purifying crude this compound?

A2: The most effective purification strategies for this compound and similar aromatic amines include:

  • Column Chromatography: This is a highly versatile technique for separating the target compound from impurities with different polarities.[3]

  • Recrystallization: For solid crude products, recrystallization is an excellent method for removing small quantities of impurities.[3]

  • Acid-Base Extraction: This classical chemical method leverages the basic nature of the aniline functional group to separate it from neutral or acidic impurities.[3]

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration in aniline derivatives is typically due to oxidation.[3][5] Exposure to air and light can accelerate this process, leading to colored impurities. To decolorize the product, you can try the following:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[3] It is important to use charcoal sparingly, as it can also adsorb some of the desired product, potentially lowering the yield.[3]

  • Inert Atmosphere: When handling and storing the compound, using an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]

Troubleshooting Guides

Guide 1: Purification by Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible CauseSolution
The compound does not dissolve, even in boiling solvent. The chosen solvent is not suitable.Test the solubility in a range of solvents with varying polarities. For anilines, common choices include ethanol/water mixtures or isopropanol.[3]
The compound "oils out" instead of crystallizing upon cooling. 1. The solution is supersaturated, or cooling is too rapid.2. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution to redissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can help induce crystallization.[6]2. Select a solvent with a lower boiling point.[3]
The resulting crystals are colored. Presence of colored impurities, often from oxidation.Add a small amount of activated charcoal to the hot solution before filtration.[3]
Low recovery of the purified product. 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.2. Cool the solution in an ice bath to minimize solubility and maximize crystal formation.
Guide 2: Purification by Column Chromatography

This guide provides solutions for common problems during the chromatographic purification of this compound.

ProblemPossible CauseSolution
The compound does not move from the origin (Rf = 0). The eluent (mobile phase) is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3]
All components run with the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[3]
Poor separation between the product and an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. A mixture of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., dichloromethane) could be effective. Adding a small amount of a basic modifier like triethylamine can sometimes improve peak shape and resolution for basic compounds like anilines.[3]
Streaking or tailing of the product spot on TLC or broad peaks during column elution. 1. The compound may be interacting too strongly with the stationary phase.2. The sample is overloaded on the column.1. Add a small amount of a modifier to the eluent, such as triethylamine, to reduce strong interactions with the silica gel.2. Ensure the amount of crude material is appropriate for the column size.

Quantitative Data Summary

Table 1: Hypothetical Recrystallization Data

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Recrystallization (80% Ethanol/Water)85%98%75%
Recrystallization (Isopropanol)85%97%80%

Table 2: Hypothetical Column Chromatography Data

Stationary PhaseMobile Phase (Gradient)Initial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Silica GelHexane:Ethyl Acetate (9:1 to 7:3)85%>99%60%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, assess the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable recrystallization solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly, for instance, in a vacuum oven.[3]

Protocol 2: Purification by Column Chromatography
  • Stationary and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.[3] Silica gel is a standard stationary phase for this type of compound.[3]

  • Column Packing: Prepare a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with low polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]

Visualizations

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool insoluble Insoluble Impurities hot_filter->insoluble Remove vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation select_phase Select Stationary & Mobile Phase (TLC) pack_column Pack Column select_phase->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Step-by-step workflow for purification by column chromatography.

Troubleshooting_Logic cluster_recrys Recrystallization Path cluster_chrom Chromatography Path start Impure Product is_solid Is the crude product a solid? start->is_solid recrys Attempt Recrystallization is_solid->recrys Yes chrom Perform Column Chromatography is_solid->chrom No / Recrystallization Failed oils_out Oils Out? recrys->oils_out recrys->chrom Fails slow_cool Reheat & Cool Slower/ Change Solvent oils_out->slow_cool Yes pure_crystals Pure Crystals Obtained oils_out->pure_crystals No slow_cool->recrys bad_sep Poor Separation? chrom->bad_sep change_eluent Optimize Mobile Phase bad_sep->change_eluent Yes pure_fractions Pure Fractions Collected bad_sep->pure_fractions No change_eluent->chrom

Caption: Decision-making workflow for selecting a purification method.

References

Resolving co-eluting impurities during column chromatography of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the column chromatography of anilines, with a special focus on co-eluting impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering causes and actionable solutions.

Issue 1: Co-eluting Impurities Obscuring the Main Analyte Peak

Q1: My primary aniline peak looks symmetrical, but subsequent analysis (e.g., MS) indicates an impurity is present. How can I confirm and resolve this co-elution?

A1: Suspected co-elution, where two or more compounds elute at the same time, is a common challenge that can compromise accurate quantification.[1]

Confirmation Strategies:

  • Photodiode Array (PDA/DAD) Detector Analysis: A PDA detector is a powerful tool for assessing peak purity.[2] It collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting species.[1][2]

  • Mass Spectrometry (MS) Detection: Coupling your liquid chromatography (LC) system to a mass spectrometer is a definitive method for detecting co-eluting impurities.[2] An MS detector can differentiate compounds with different mass-to-charge ratios (m/z) even if they elute simultaneously.[2] A shifting mass spectral profile across the peak is a clear indicator of co-elution.[1]

Resolution Strategies:

To resolve co-eluting peaks, you must alter the chromatographic selectivity. This can be achieved by modifying the stationary phase, mobile phase, or other method parameters.

  • Utilize Orthogonal Chromatographic Conditions: Employ a separation mechanism different from your primary method.[2]

    • Change Stationary Phase: Switch to a column with a different chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer alternative π-π interactions beneficial for aromatic compounds like anilines.[3]

    • Modify Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol), change the pH, or use different additives.[2][4]

  • Adjust Mobile Phase pH: For ionizable compounds like anilines, pH is a powerful tool for changing retention and selectivity.[5][6] Systematically adjusting the pH can shift the elution time of the aniline relative to the impurity.

  • Modify Mobile Phase Additives: Adding a small amount of a competitor molecule, like a volatile amine, can sometimes alter the selectivity between the analyte and the impurity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: My aniline peaks are tailing significantly. What causes this and how can I fix it?

A2: Peak tailing is a frequent issue with basic compounds like anilines in reversed-phase chromatography.[3] It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase.[3][7][8] This leads to multiple retention mechanisms, causing the peak to tail.[7][9]

Solutions to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: The mobile phase pH is a critical factor.[3] For weakly basic anilines (pKa values typically between 4 and 5), operating at a pH that suppresses the ionization of the analyte can improve peak shape.[3] Using buffers is essential to maintain a stable pH.[7]

  • Use of Mobile Phase Additives: Adding a small concentration of a volatile amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, thereby reducing tailing.[3][10]

  • Column Choice:

    • End-capped Columns: Use a well-end-capped column where residual silanol groups are chemically deactivated.[11]

    • High-Purity Silica: Modern columns made from high-purity silica have fewer metal impurities and a more homogeneous surface, leading to reduced silanol interactions.[10]

    • Specialized Stationary Phases: Phenyl and PFP columns can offer different selectivity through π-π interactions, which can be beneficial.[3]

Q3: I am observing peak fronting for my aniline analytes. What is the likely cause?

A3: Peak fronting is less common than tailing for anilines but typically points to two main issues:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting.[8][11] Try reducing the injection volume or diluting the sample concentration.[11]

  • Injection Solvent Issues: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[8][11] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[3]

Issue 3: On-Column Degradation and Sample Loss

Q4: I suspect my aniline compound is degrading on the column, leading to poor recovery and extra peaks. How can I prevent this?

A4: The silica gel used in many chromatography columns is slightly acidic, which can cause the degradation of acid-sensitive compounds.[12] Imines, which can be formed from anilines, are known to be susceptible to hydrolysis in acidic environments like a silica column.[12]

Strategies to Prevent On-Column Degradation:

  • Neutralize the Stationary Phase: Add a basic modifier to the mobile phase, such as a small amount of triethylamine or ammonia.[12] This will neutralize the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase, such as alumina.[12]

  • Use Modern, Inert Columns: Columns packed with high-purity silica are generally less acidic and have fewer active sites that can cause degradation.[10]

Troubleshooting Workflow Diagram

G start Problem: Co-eluting Impurity Suspected confirm_pda Confirm with PDA/DAD: Analyze Peak Purity start->confirm_pda pda_pure Spectra Identical? confirm_pda->pda_pure confirm_ms Confirm with LC-MS: Check m/z Across Peak ms_pure Single m/z? confirm_ms->ms_pure pda_pure->confirm_ms Yes coelution_confirmed Co-elution Confirmed pda_pure->coelution_confirmed No ms_pure->coelution_confirmed No other_issue Consider Other Issues: Peak Tailing, System Problems ms_pure->other_issue Yes resolve Resolution Strategy: Modify Method coelution_confirmed->resolve change_selectivity Change Selectivity (α) resolve->change_selectivity change_k Adjust Retention (k') resolve->change_k change_n Improve Efficiency (N) resolve->change_n change_column Change Column Chemistry (e.g., C18 -> Phenyl) change_selectivity->change_column change_solvent Change Mobile Phase Solvent (ACN <-> MeOH) change_selectivity->change_solvent change_ph Adjust Mobile Phase pH change_selectivity->change_ph weaken_mp Weaken Mobile Phase change_k->weaken_mp end Resolution Achieved change_n->end change_column->end change_solvent->end change_ph->end weaken_mp->end

Caption: Troubleshooting workflow for identifying and resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing a separation method for aniline compounds?

A5: A good starting point is to use a standard C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[3] It is crucial to include a buffer (e.g., phosphate or formate) to control the pH.[3] Begin with a gradient elution to understand the general retention behavior of your analytes, then optimize the mobile phase composition and pH.[3]

Q6: How does mobile phase pH affect the retention of anilines in reversed-phase HPLC?

A6: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds like anilines.[5][6]

  • Aniline's Nature: Aniline is a weak base with a pKa of approximately 4.6.

  • Low pH (pH < pKa): At a pH below its pKa, aniline will be protonated and exist in its positively charged (ionic) form. In reversed-phase chromatography, this charged form is more polar and will have less retention, eluting earlier.[5][6]

  • High pH (pH > pKa): At a pH well above its pKa, aniline will be in its neutral form. This form is less polar and will interact more strongly with the nonpolar stationary phase, leading to increased retention and later elution.[5][6] Controlling the pH within ±1.5 units of the pKa will have the most significant effect on retention time.[5]

G cluster_0 Mobile Phase pH vs. Aniline State (pKa ≈ 4.6) cluster_1 Effect on Reversed-Phase Chromatography low_ph Low pH (e.g., pH 3.0) low_retention Aniline is Protonated (Charged) More Polar LOWER RETENTION low_ph->low_retention Leads to high_ph High pH (e.g., pH 7.0) high_retention Aniline is Neutral Less Polar HIGHER RETENTION high_ph->high_retention Leads to

Caption: Effect of mobile phase pH on aniline ionization and chromatographic retention.

Q7: Can chiral chromatography be used to separate non-chiral aniline isomers?

A7: Yes, surprisingly, chiral stationary phases (CSPs) can sometimes provide excellent selectivity for achiral positional isomers, such as toluidine (methylaniline) isomers.[3] This indicates that even small structural differences can lead to differential interactions with the complex chiral environment of the stationary phase, enabling separation.

Data & Protocols

Table 1: Troubleshooting Guide Summary
IssueCommon Cause(s)Recommended Solution(s)
Co-elution Insufficient selectivity between analyte and impurity.Change column chemistry (e.g., C18 to Phenyl), alter mobile phase solvent (ACN vs. MeOH), adjust mobile phase pH.[2][4]
Peak Tailing Secondary interactions between basic aniline and acidic silanol groups on the stationary phase.[3][7]Add a basic modifier (e.g., 0.1% Triethylamine) to the mobile phase, adjust pH, use an end-capped or high-purity silica column.[3][10]
Peak Fronting Column overload; sample solvent stronger than mobile phase.[8][11]Reduce injection volume or sample concentration, dissolve the sample in the mobile phase.[3][11]
On-Column Degradation Acidity of the silica gel stationary phase.[12]Add a basic modifier (e.g., TEA, ammonia) to the eluent, use a less acidic stationary phase like alumina.[12]
Experimental Protocol: HPLC Separation of Toluidine Isomers

This protocol is based on a mixed-mode chromatography method that has been shown to effectively resolve positional isomers of aniline.[3]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm particle size (This column combines reversed-phase and cation-exchange mechanisms).[3]

  • Mobile Phase:

    • 30% Acetonitrile

    • 70% Water

    • 20 mM Ammonium Formate

    • Adjust pH to 3.5 with formic acid.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV at 250 nm[3]

    • Injection Volume: 5 µL[3]

    • Column Temperature: 30 °C (or ambient)[3]

  • Sample Preparation: Dissolve the toluidine isomer mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.[3]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis and record the chromatogram.

    • Retention can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH.[3]

References

Preventing product oiling out during recrystallization of aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product "oiling out" during the recrystallization of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from the solution as a liquid (an oil) rather than a solid crystalline lattice upon cooling.[1][2][3] This oil is an impurity-rich, supersaturated solution of the compound, and its formation hinders purification.[1][4][5] The oil may eventually solidify, but it often traps impurities and results in a lower purity product.[1][5]

Q2: What are the primary causes of oiling out in the recrystallization of aromatic amines?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: This is a primary driver. It occurs when the concentration of the dissolved aromatic amine is too high, or the solution is cooled too rapidly.[1][6][7]

  • Inappropriate Solvent Choice: The solvent system may not be optimal for the specific aromatic amine, leading to a situation where the compound's melting point is below the temperature at which it starts to come out of solution.[4][5][8]

  • Presence of Impurities: Impurities can depress the melting point of the product, making it more prone to oiling out.[4][5] They can also interfere with the crystal lattice formation.[5]

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.[2][6][9]

Q3: How does the choice of solvent affect the tendency of an aromatic amine to oil out?

A3: The solvent system is critical. An ideal solvent for recrystallization should dissolve the aromatic amine well at high temperatures but poorly at low temperatures.[8][10] If the amine is too soluble at low temperatures, recovery will be poor. Conversely, if it is not soluble enough at high temperatures, a large volume of solvent will be needed. Oiling out can occur if the boiling point of the solvent is higher than the melting point of the amine.[8][11] Using a mixed solvent system (a "good" solvent in which the amine is soluble and a "poor" or "anti-solvent" in which it is not) can be an effective strategy to prevent oiling out.[2][12]

Q4: Can seeding be used to prevent oiling out?

A4: Yes, seeding is a powerful technique to prevent oiling out.[1][6] By introducing a small crystal of the pure compound (a seed crystal) into a supersaturated solution, you provide a template for crystal growth to occur. This encourages the molecules to deposit onto the crystal lattice rather than forming an oil.[6][7][13] Seeding should be done in the metastable zone, where the solution is supersaturated but spontaneous nucleation is unlikely.[6][13]

Q5: My aromatic amine has a low melting point. Is it more susceptible to oiling out?

A5: Yes, compounds with low melting points are more prone to oiling out.[3][5] This is because the compound may precipitate out of the solution at a temperature that is above its melting point, causing it to separate as a liquid.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent oiling out during the recrystallization of aromatic amines.

Problem: My aromatic amine is oiling out instead of crystallizing.

Solution Workflow:

G start Oiling Out Observed step1 Reduce Supersaturation start->step1 step2 Optimize Solvent System step1->step2 If oiling persists end_success Crystallization Successful step1->end_success Issue resolved step3 Implement Seeding step2->step3 If oiling persists step2->end_success Issue resolved step4 Purify Crude Material step3->step4 If oiling persists step3->end_success Issue resolved step4->end_success Issue resolved end_fail Further Optimization Needed step4->end_fail

Caption: Troubleshooting workflow for oiling out.

Step 1: Control Supersaturation

High supersaturation is a common cause of oiling out.[1][6] The following strategies can help manage the level of supersaturation:

  • Reduce Cooling Rate: A slower cooling rate provides more time for the molecules to form an ordered crystal lattice.[6][9]

  • Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling occurs.[6]

  • Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution at a slightly elevated temperature to avoid localized high supersaturation.[6]

ParameterRecommendationRationale
Cooling Rate Slow and controlled (e.g., allow to cool to room temperature on the benchtop, then transfer to a refrigerator, then to a freezer)Allows for thermodynamically favored crystal growth over kinetically favored oiling out.[6][9]
Concentration Use the minimum amount of hot solvent to dissolve the compound. If oiling occurs, add a small amount of additional solvent.[2][4]Reduces the overall supersaturation level.[6]
Anti-solvent Addition Add dropwise with vigorous stirring.Prevents rapid, localized increases in supersaturation.[6]

Step 2: Optimize Your Solvent System

The choice of solvent is crucial. A systematic solvent screening is often necessary to find the optimal conditions.

  • Single Solvent Systems: An ideal single solvent will dissolve the aromatic amine at an elevated temperature but have low solubility at cooler temperatures.[8][10]

  • Mixed Solvent Systems: A combination of a "good" solvent (high solubility) and a "poor" or "anti-solvent" (low solubility) can be effective. The two solvents must be miscible.[2][12]

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can significantly improve its crystallization properties.[2][14]

Solvent SystemCharacteristicsExamples for Aromatic Amines
Single Solvents High solubility when hot, low solubility when cold.Ethanol, Methanol, Toluene, Acetonitrile[8][15][16]
Mixed Solvents A miscible pair of a good solvent and a poor solvent.Ethanol/Water, Acetone/Water, Toluene/Hexane[8][12]
Acidic Solutions Forms a salt with improved crystallization properties.Acetic acid, Trifluoroacetic acid[14]

Step 3: Implement Seeding

Seeding is a highly effective method to promote controlled crystal growth and prevent oiling out.[1][6]

  • Obtaining Seed Crystals: If you have a small amount of the pure solid, you can use that. Alternatively, you can sometimes obtain seed crystals by dissolving a small amount of the crude material in a minimal amount of hot solvent and rapidly cooling it in an ice bath to force precipitation.

  • Seeding Protocol: Add a very small amount of the seed crystal (1-5% by weight) to the supersaturated solution within the metastable zone.[6] The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.

Step 4: Further Purification of Crude Material

If the above steps are unsuccessful, the presence of significant impurities may be the issue.

  • Pre-purification: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.[17]

  • Decolorization: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[4][8]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of an Aromatic Amine

  • Place a small amount (e.g., 20-30 mg) of the crude aromatic amine into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, toluene, water, hexane) dropwise at room temperature, vortexing after each addition, to assess solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature and then place it in an ice bath.

  • Observe whether crystals form or if the product oils out.

  • The ideal solvent will dissolve the compound when hot but will result in the formation of a crystalline solid upon cooling.[8]

Protocol 2: Seeding to Prevent Oiling Out

  • Prepare a saturated solution of your aromatic amine in the chosen solvent system at an elevated temperature.

  • Slowly cool the solution to a temperature where it is supersaturated but has not yet started to oil out (within the metastable zone).

  • Add a single, small seed crystal of the pure aromatic amine.

  • Continue to cool the solution slowly and without disturbance.

  • Observe the growth of crystals from the seed.

Factors Influencing Recrystallization Outcome

G cluster_factors Controllable Factors cluster_outcomes Potential Outcomes CoolingRate Cooling Rate Supersaturation Supersaturation Level CoolingRate->Supersaturation Solvent Solvent System Solvent->Supersaturation Concentration Concentration Concentration->Supersaturation Seeding Seeding Crystals Crystalline Solid Seeding->Crystals Oil Oiling Out Supersaturation->Crystals Supersaturation->Oil

Caption: Key factors influencing recrystallization success.

References

Technical Support Center: Stabilizing 2-(2-Methylphenoxy)aniline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methylphenoxy)aniline in solution. The information is designed to help you maintain the stability and purity of your samples during long-term storage.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound solutions.

Issue 1: Solution Discoloration (Turns Yellow/Brown)

Question: My solution of this compound, which was initially colorless, has turned yellow or brown over time. What is causing this, and how can I prevent it?

Answer: Discoloration is a common indicator of degradation, primarily due to oxidation.[1][2][3][4] Aromatic amines like this compound are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light and elevated temperatures.[1][2] This oxidation can lead to the formation of colored polymeric impurities.[5]

Troubleshooting Steps:

  • Review Storage Conditions: Assess how the solution was stored. Exposure to air and light are the most probable causes of discoloration.[1][2]

  • Solvent Purity: Ensure the solvent used is of high purity and free from peroxides, which can initiate and accelerate oxidation.

  • Headspace Gas: If the solution is not stored under an inert atmosphere, oxygen in the headspace will contribute to degradation over time.[6]

FactorObservationProbable CauseRecommended Action
Exposure to Air Solution darkens over time, often starting from the surface.Oxidation by atmospheric oxygen.[5][7][8]Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) and seal the container tightly.[6]
Exposure to Light Discoloration is more rapid in clear containers or when left on a lab bench.Photodegradation, which can generate free radicals and accelerate oxidation.[1]Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[2][9]
Elevated Temperature Discoloration occurs faster at room temperature compared to refrigerated storage.Increased rate of oxidation and other degradation reactions.[10]Store solutions at a reduced temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.[5]
Solvent Impurities Rapid discoloration even when protected from light and air.Presence of peroxides or other oxidizing impurities in the solvent.Use freshly opened, high-purity solvents.
Issue 2: Precipitation in Solution

Question: A precipitate has formed in my this compound solution upon storage. What is the cause and how can I resolve this?

Answer: Precipitation can occur for several reasons, including the low solubility of the compound or its degradation products in the chosen solvent, or changes in temperature that affect solubility.[2]

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your specific solvent at the desired concentration.

  • Check for Degradation: The precipitate could be insoluble degradation products.

  • Evaluate Storage Temperature: If the solution was stored at a low temperature, the compound might have precipitated due to decreased solubility.[2]

FactorObservationProbable CauseRecommended Action
Poor Solubility Precipitate forms immediately or shortly after preparation.The concentration of the compound exceeds its solubility limit in the chosen solvent.Use a different solvent or a co-solvent system to increase solubility. Alternatively, prepare a more dilute solution.
Temperature Fluctuation A crystalline precipitate forms upon cooling or refrigeration.Decreased solubility at lower temperatures.[2]Gently warm the solution to redissolve the precipitate. If low-temperature storage is necessary, consider using a co-solvent.
Degradation An amorphous or discolored precipitate forms over time.Formation of insoluble degradation products.Filter the solution to remove the precipitate. Implement stabilization strategies (e.g., use of inert gas, antioxidants) to prevent further degradation.
pH Change Precipitate forms after the addition of an acidic or basic reagent.Protonation or deprotonation of the aniline moiety can affect its solubility. Aromatic amines are generally more soluble in acidic conditions due to salt formation.[2]Buffer the solution to a pH where the compound is most soluble.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other aromatic amines, is oxidation.[1][2][8] The amino group is particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds, which are often colored.[2] The ether linkage may also be a site for degradation under certain conditions, but the aniline moiety is typically more reactive.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For optimal long-term stability, a stock solution of this compound should be stored at 2-8°C in a tightly sealed amber glass vial, with the headspace purged with an inert gas such as argon or nitrogen.[2][5][9][11]

Q3: Can I use antioxidants to stabilize my solution?

A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation.[12][13][14] Common antioxidants for aromatic amines include substituted phenols and derivatives of phenylenediamine.[14] The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aniline derivatives in aqueous solutions can be pH-dependent. Generally, storage at a neutral pH of 7 and at 4°C provides the best stability for anilines.[5] Extreme pH values (highly acidic or alkaline) can potentially catalyze degradation reactions. It is advisable to buffer your solution if pH control is critical for your experiments.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in deoxygenated dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Inert gas (argon or nitrogen) with a regulator and tubing

  • Amber glass vials with PTFE-lined caps

  • Syringes and needles

  • Sonicator

Procedure:

  • Solvent Deoxygenation: Purge the DMSO by gently bubbling argon or nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In an amber glass vial, accurately weigh the amount of this compound required to make a 10 mM solution.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial to the desired final volume.

  • Sonication: If necessary, briefly sonicate the vial to ensure complete dissolution.

  • Headspace Purge: Purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Sealing and Storage: Tightly seal the vial with the PTFE-lined cap. For additional protection, wrap the cap with Parafilm®. Store the vial at 2-8°C, protected from light.[2][9][15]

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general method for monitoring the stability of your this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Stored solution of this compound

  • Freshly prepared solution of this compound (for reference)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stored solution and the freshly prepared reference solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with your chosen mobile phase.

    • Inject the reference sample and record the chromatogram. Identify the peak corresponding to this compound and note its retention time and peak area.

    • Inject the stored sample and record the chromatogram.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the reference.

    • Look for a decrease in the peak area of the main compound, which indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of remaining this compound in the stored sample relative to the fresh sample.

  • Time Points: Repeat the analysis at regular intervals (e.g., 1, 2, 4, and 8 weeks) to establish a stability profile under your specific storage conditions.

Visualizations

Degradation_Pathway cluster_main Primary Degradation of this compound cluster_factors Accelerating Factors Compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Nitroso, Nitro compounds) Compound->Oxidized_Intermediates Oxidation Polymeric_Products Colored Polymeric Products Oxidized_Intermediates->Polymeric_Products Polymerization Oxygen O2 (Air) Oxygen->Compound Light Light (hv) Light->Compound Heat Heat (Δ) Heat->Compound

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Start Weigh Compound Deoxygenate Deoxygenate Solvent Start->Deoxygenate Time_Zero Analyze at T=0 (Fresh Sample) Start->Time_Zero Dissolve Dissolve Compound Deoxygenate->Dissolve Purge Purge with Inert Gas Dissolve->Purge Store Store at 2-8°C, Protected from Light Purge->Store Time_X Analyze at Time X (Stored Sample) Store->Time_X Compare Compare Chromatograms Time_Zero->Compare Time_X->Compare Conclusion Determine Stability Compare->Conclusion

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree Start Issue with Solution? Discoloration Discoloration Start->Discoloration Yes Precipitation Precipitation Start->Precipitation Yes Check_Air Stored under Inert Gas? Discoloration->Check_Air Check_Solubility Concentration > Solubility? Precipitation->Check_Solubility Check_Light Protected from Light? Check_Air->Check_Light Yes Solution1 Purge with N2/Ar and Reseal Check_Air->Solution1 No Check_Temp Stored at 2-8°C? Check_Light->Check_Temp Yes Solution2 Store in Amber Vial or Wrap with Foil Check_Light->Solution2 No Solution3 Store at 2-8°C Check_Temp->Solution3 No Oxidation Likely Oxidation Check_Temp->Oxidation Yes Check_Storage_Temp Stored at Low Temp? Check_Solubility->Check_Storage_Temp No Solution4 Prepare Dilute Solution or Use Co-Solvent Check_Solubility->Solution4 Yes Solution5 Gently Warm to Redissolve Check_Storage_Temp->Solution5 Yes Check_Storage_Temp->Oxidation No (Degradation Product) Solution1->Oxidation Solution2->Oxidation Solution3->Oxidation Solubility_Issue Likely Solubility Issue Solution4->Solubility_Issue Solution5->Solubility_Issue

Caption: Troubleshooting decision tree for common stability issues.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst deactivation in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. By providing targeted troubleshooting guides and frequently asked questions (FAQs), we aim to enhance the efficiency and reproducibility of your C-N coupling experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Guide 1: Low or No Conversion of Starting Materials

Problem: The reaction shows minimal or no formation of the desired product, with starting materials remaining largely unconsumed.

Initial Assessment:

  • Confirm Reagent Stoichiometry and Purity: Double-check all calculations and ensure high-purity reagents were used. Impurities in the aryl halide or amine can act as catalyst poisons.[1][2]

  • Verify Reaction Conditions: Ensure the temperature, stirring rate, and reaction time are appropriate for your specific substrates. Typical reaction temperatures range from 80-100°C.[2]

  • Inert Atmosphere: Confirm that the reaction was conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen), as Pd(0) catalysts are sensitive to oxygen.[1][2]

Troubleshooting Workflow:

low_conversion_workflow start Low or No Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use a fresh catalyst or precatalyst. Ensure efficient in-situ reduction of Pd(II) to Pd(0). check_catalyst->solution_catalyst No check_reagents Are Reagents High Purity? check_conditions->check_reagents Yes solution_conditions Optimize temperature, solvent, and base. Ensure rigorous degassing of solvent. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use anhydrous and degassed solvents. check_reagents->solution_reagents No

Caption: A decision-making workflow for troubleshooting low or no reaction conversion.

Guide 2: Observation of Palladium Black Precipitation

Problem: A black precipitate, commonly known as palladium black, forms in the reaction mixture, often leading to a decrease in catalytic activity.

Diagnosis: The formation of a black precipitate is a visual indicator of palladium agglomeration and precipitation out of the catalytic cycle.[1][3][4][5] This is a common deactivation pathway where the active, soluble palladium species aggregates into inactive, elemental palladium.

Potential Causes and Solutions:

CauseSolution
Insufficient Ligand Concentration or Ligand Degradation Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Switch to a more robust, sterically bulky electron-rich phosphine ligand that can better stabilize the palladium center.[6]
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7]
Presence of Oxygen Ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas.[8]
Inappropriate Solvent Choice Choose a solvent that promotes the solubility of the catalytic species. Toluene and dioxane are commonly used.[2]

Troubleshooting Workflow for Palladium Black Formation:

pd_black_workflow start Palladium Black Observed check_atmosphere Was the inert atmosphere rigorous? start->check_atmosphere check_ligand Is the ligand stable and in sufficient quantity? check_atmosphere->check_ligand Yes solution_atmosphere Improve degassing procedure (e.g., freeze-pump-thaw). Ensure a positive pressure of inert gas. check_atmosphere->solution_atmosphere No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes solution_ligand Use a fresh, high-purity ligand. Increase ligand:palladium ratio. Switch to a more robust ligand (e.g., XPhos). check_ligand->solution_ligand No solution_temp Lower the reaction temperature in increments (e.g., 10-20 °C). check_temp->solution_temp Yes

Caption: A troubleshooting workflow for addressing the formation of palladium black.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction is not working or has a low yield. What are the most common causes?

A1: Several factors can contribute to low or no yield in Buchwald-Hartwig amination reactions. The most common culprits include:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly substrate-dependent.[2] Sterically hindered and electron-rich ligands often lead to higher catalytic activity.[2]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups.[2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[2]

  • Solvent Effects: The choice of solvent affects the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common.[2]

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[2]

  • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, necessitating the use of an inert atmosphere.[2]

  • Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst.[2]

Q2: How do I choose the optimal palladium precursor and ligand for my specific substrates?

A2: The ideal palladium source and ligand combination is highly dependent on the specific aryl halide and amine being coupled. Screening a variety of ligands is often the most effective approach to identify the optimal choice for a new transformation.[2] Buchwald-type biaryl phosphine ligands are generally effective, with specific ligands being better suited for certain substrate classes (e.g., primary vs. secondary amines).[9]

Q3: What are the common side reactions in palladium-catalyzed amination, and how can I minimize them?

A3: Common side reactions include:

  • Hydrodehalogenation: This can occur when β-hydride elimination is competitive with reductive elimination. Using bulkier ligands can often suppress this side reaction.[2]

  • Diarylamine Formation (for primary amines): Carefully controlling the stoichiometry can mitigate this.[2] The KPhos ligand has been shown to suppress diarylamine formation.[2]

  • Aryl Hydroxylation: This can be an issue when using aqueous ammonia or hydroxide bases. The choice of ligand is critical to suppress this pathway.[2]

Q4: Can the product of the reaction inhibit the catalyst?

A4: Yes, product inhibition can occur. In some cases, the arylamine product can coordinate to the palladium center and inhibit catalysis.[2] If product inhibition is suspected, consider using a different ligand or modifying the reaction conditions to favor product precipitation or extraction.

Data Presentation

Table 1: Comparison of Buchwald Ligand Performance in a Model Reaction

The following table summarizes the efficacy of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine, highlighting the impact of ligand choice on reaction yield.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694[10]
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*[10]

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[10]

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl halide with an amine.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and base.

  • Addition of Reagents: Add the aryl halide and the solvent.

  • Addition of Amine: Add the amine. If the amine is a solid, it can be added with the other solids in step 1.[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Diagnosing Catalyst Poisoning

This protocol helps determine if an impurity in one of the starting materials is poisoning the catalyst.

Procedure:

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.

  • High-Purity Reaction: Run the reaction again, but this time use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).[1]

  • Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it is likely that an impurity in one of your starting materials is poisoning the catalyst.[1]

  • Systematic Substitution: To identify the source of the impurity, run a series of reactions where you systematically substitute one of the high-purity reagents with your standard reagent.

Protocol 3: 31P NMR Spectroscopy for Monitoring Ligand Degradation

Objective: To monitor the stability of the phosphine ligand during the course of the reaction.

Procedure:

  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours). Quench the reaction by cooling the aliquot and diluting it with a cold, deuterated solvent (e.g., toluene-d8).

  • NMR Acquisition: Acquire a 31P NMR spectrum for each sample.

  • Data Analysis: Compare the spectra over time. The appearance of new peaks, particularly in the region of phosphine oxides, or a decrease in the intensity of the parent ligand signal can indicate ligand degradation.

Signaling Pathways and Logical Relationships

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during an amination reaction.

deactivation_pathways cluster_cycle Catalytic Cycle active_catalyst Active Pd(0)L Catalyst oxidative_addition Oxidative Addition (Ar-X) active_catalyst->oxidative_addition deactivation_node Deactivation Pathways active_catalyst->deactivation_node reductive_elimination Reductive Elimination (Ar-NR₂) oxidative_addition->reductive_elimination Amine Coordination & Deprotonation reductive_elimination->active_catalyst Product Release catalytic_cycle Productive Catalytic Cycle pd_black Palladium Black (Aggregation) deactivation_node->pd_black ligand_degradation Ligand Degradation (e.g., Oxidation) deactivation_node->ligand_degradation product_inhibition Product Inhibition deactivation_node->product_inhibition poisoning Catalyst Poisoning (Impurities) deactivation_node->poisoning

Caption: Major deactivation pathways for palladium catalysts in amination reactions.

References

Validation & Comparative

Differentiating Phenoxyaniline Isomers: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. Phenoxyaniline, a key structural motif in various pharmacologically active compounds, exists as three distinct positional isomers: 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline. While sharing the same molecular formula and mass, their differing substitution patterns on the aniline ring give rise to unique physicochemical properties and, importantly, distinct NMR spectral signatures. This guide provides a comprehensive comparison of these isomers using ¹H and ¹³C NMR spectroscopy, supported by experimental data and detailed protocols to aid in their unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the chemical environment of atomic nuclei. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of signals in an NMR spectrum are highly sensitive to the electronic and steric environment of the nuclei, making it an invaluable tool for isomer differentiation.

Comparative NMR Data Analysis

The key to distinguishing the phenoxyaniline isomers lies in the characteristic patterns of the aromatic protons and carbons in their respective NMR spectra. The symmetry, or lack thereof, in each isomer leads to a predictable number of signals and specific splitting patterns.

¹H NMR Spectroscopy:

  • 2-Phenoxyaniline: Due to its ortho-substitution, all four protons on the aniline ring are chemically non-equivalent, leading to four distinct signals in the aromatic region, often appearing as complex multiplets.

  • 3-Phenoxyaniline: The meta-substitution also results in four unique protons on the aniline ring, giving rise to four separate signals. The splitting patterns can be complex, but are distinct from the 2-isomer.

  • 4-Phenoxyaniline: The para-substitution introduces a plane of symmetry. This makes the protons at positions 2 and 6 equivalent, and the protons at positions 3 and 5 equivalent. Consequently, the ¹H NMR spectrum exhibits a simpler pattern with two doublets (or more accurately, two AA'BB' systems) in the aromatic region corresponding to the aniline ring protons.

¹³C NMR Spectroscopy:

  • 2-Phenoxyaniline: All six carbons of the aniline ring are chemically non-equivalent, resulting in six distinct signals in the aromatic region of the ¹³C NMR spectrum.

  • 3-Phenoxyaniline: Similarly, the lack of symmetry in the 3-isomer leads to six unique carbon signals for the aniline ring.

  • 4-Phenoxyaniline: The symmetry of the para-isomer results in only four distinct signals for the aniline ring carbons, as carbons 2 and 6, and carbons 3 and 5 are chemically equivalent.

The following table summarizes the experimental ¹H and ¹³C NMR data for the three phenoxyaniline isomers.

IsomerNucleusChemical Shift (δ, ppm) and Multiplicity
2-Phenoxyaniline ¹H7.35-7.28 (m, 2H), 7.12-7.05 (m, 2H), 7.02-6.95 (m, 2H), 6.90-6.82 (m, 3H), 3.95 (br s, 2H, NH₂)
¹³C158.1, 143.2, 133.9, 130.0, 124.5, 122.3, 121.8, 119.3, 118.9, 116.5
3-Phenoxyaniline ¹H7.33-7.27 (m, 2H), 7.10-7.04 (m, 1H), 7.02-6.98 (m, 2H), 6.85 (t, J = 8.0 Hz, 1H), 6.45-6.38 (m, 2H), 6.30 (t, J = 2.2 Hz, 1H), 3.75 (br s, 2H, NH₂)
¹³C158.5, 157.9, 147.8, 130.3, 129.9, 123.3, 119.1, 110.0, 108.8, 104.9
4-Phenoxyaniline ¹H7.29-7.23 (m, 2H), 7.01-6.96 (m, 1H), 6.94-6.88 (m, 4H), 6.78-6.72 (m, 2H), 3.68 (br s, 2H, NH₂)
¹³C158.9, 151.1, 142.5, 129.8, 122.2, 121.9, 119.5, 116.0

Note: The provided data is a compilation from various sources and may have been recorded under slightly different experimental conditions. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can vary with solvent and concentration.

Experimental Protocols

To obtain high-quality and reproducible NMR data for the comparison of phenoxyaniline isomers, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the phenoxyaniline isomer.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Cap the NMR tube securely and vortex or gently agitate until the sample is fully dissolved. Sonication can be used to aid dissolution if necessary.

2. NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically used.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds between scans is recommended for quantitative analysis.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is appropriate.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Visualization of the Differentiation Workflow

The logical process for distinguishing between the phenoxyaniline isomers based on their NMR spectra can be visualized as follows:

G Workflow for Phenoxyaniline Isomer Differentiation using NMR Start Acquire 1H and 13C NMR Spectra Analyze_Symmetry Analyze Symmetry in Aromatic Region Start->Analyze_Symmetry Count_Signals_C13 Count Aniline 13C Signals Analyze_Symmetry->Count_Signals_C13 Count_Signals_H1 Analyze Aniline 1H Splitting Pattern Analyze_Symmetry->Count_Signals_H1 Four_Signals_C13 4 Signals Count_Signals_C13->Four_Signals_C13 Symmetrical Six_Signals_C13 6 Signals Count_Signals_C13->Six_Signals_C13 Asymmetrical Two_Doublets_H1 Two Doublets (AA'BB') Count_Signals_H1->Two_Doublets_H1 Symmetrical Complex_Multiplets_H1 Complex Multiplets Count_Signals_H1->Complex_Multiplets_H1 Asymmetrical Isomer_4 4-Phenoxyaniline Four_Signals_C13->Isomer_4 Isomer_2_or_3 2- or 3-Phenoxyaniline Six_Signals_C13->Isomer_2_or_3 Two_Doublets_H1->Isomer_4 Complex_Multiplets_H1->Isomer_2_or_3 Further_Analysis Detailed 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment Isomer_2_or_3->Further_Analysis Distinguish further Isomer_2 2-Phenoxyaniline Isomer_3 3-Phenoxyaniline Further_Analysis->Isomer_2 Further_Analysis->Isomer_3

A Comparative Guide to Large-Scale Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale organic synthesis, the construction of the diaryl ether linkage is a critical transformation in the preparation of numerous pharmaceuticals, agrochemicals, and advanced materials. Two of the most powerful and widely employed methods for this carbon-oxygen bond formation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. This guide provides an objective comparison of these two seminal reactions, supported by experimental data and detailed protocols, to inform methodological selection for industrial applications.

At a Glance: Key Distinctions

While both reactions accomplish the same overall transformation, their underlying mechanisms, operational parameters, and economic viability differ significantly, making the choice between them a critical strategic decision in process development.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenols, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)Aprotic solvents (e.g., toluene, dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower cost (copper is more abundant)Higher cost (palladium and specialized ligands)

Delving into the Mechanisms

The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing characteristics and substrate compatibility.

The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate furnishes the diaryl ether product and regenerates the active Cu(I) catalyst.

Cu(I) Cu(I) Copper Phenoxide Copper Phenoxide Cu(I)->Copper Phenoxide Phenol, Base Cu(III) Intermediate Cu(III) Intermediate Copper Phenoxide->Cu(III) Intermediate Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I) Diaryl Ether (Reductive Elimination) Pd(0) Pd(0) Pd(II) Intermediate Pd(II) Intermediate Pd(0)->Pd(II) Intermediate Ar-X (Oxidative Addition) Palladium Phenoxide Palladium Phenoxide Pd(II) Intermediate->Palladium Phenoxide Phenol, Base Palladium Phenoxide->Pd(0) Diaryl Ether (Reductive Elimination) start Start: Diaryl Ether Synthesis cost Is cost a primary concern? start->cost ullmann Consider Ullmann Condensation cost->ullmann Yes substrate Are substrates sterically hindered or electron-rich? cost->substrate No optimize_ullmann Optimize Ullmann (ligand, temp.) ullmann->optimize_ullmann buchwald Consider Buchwald-Hartwig substrate->buchwald Yes functional_groups Are sensitive functional groups present? substrate->functional_groups No functional_groups->ullmann No functional_groups->buchwald Yes

A Comparative Guide to the Purity Assessment of Synthesized 2-(2-Methylphenoxy)aniline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthesized 2-(2-Methylphenoxy)aniline. It is designed for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound characterization and quality control. The following sections provide detailed experimental protocols, comparative data, and a logical workflow for a comprehensive purity analysis.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a carbon-oxygen (C-O) bond formation, often through methods like the Ullmann condensation or Buchwald-Hartwig amination, followed by the reduction of a nitro group.[1] A common route involves coupling an o-substituted nitrobenzene with o-cresol.[1]

Given this synthetic pathway, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-chloronitrobenzene and o-cresol.[2]

  • Reaction Intermediates: For instance, the unreduced nitro-intermediate, 1-methyl-2-(2-nitrophenoxy)benzene.[1]

  • Side-Products: Isomeric products, or byproducts from undesired coupling reactions.[2]

  • Reagents and Catalysts: Residual catalysts (e.g., copper or palladium) and bases used in the coupling step.[1][2]

  • Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[2][3]

Purity Assessment: A Dual-Technique Approach

A comprehensive purity assessment of this compound relies on the complementary strengths of both chromatography and spectroscopy. HPLC is the cornerstone for quantitative analysis due to its high resolving power, while NMR provides definitive structural confirmation and can be used for absolute quantification.[4]

Experimental Workflow for Purity Assessment

The following diagram illustrates a standard workflow for the purification and subsequent purity analysis of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation crude Crude Synthesized Product purify Purification (e.g., Column Chromatography) crude->purify purified Purified Solid/Oil purify->purified hplc HPLC Analysis (Quantitative Purity) purified->hplc nmr NMR Analysis (Structural Identity) purified->nmr pass Compound >98% Pure & Structurally Confirmed hplc->pass Purity OK fail Further Purification Required hplc->fail Purity <98% nmr->pass Structure OK nmr->fail Incorrect Structure or Impurities Detected fail->purify Re-purify

Caption: Workflow for synthesis, purification, and analytical validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating components in a mixture, making it ideal for detecting and quantifying impurities. Its high resolution and sensitivity allow for the accurate determination of percentage purity based on the relative area of the main peak.[4]

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][6]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 45:55 v/v) containing 0.05% Sulfuric Acid or 0.1% Formic Acid.[5][6] A gradient elution may be necessary to resolve closely eluting impurities.[5]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Column Temperature: 30 °C.[4][5]

    • Detection Wavelength: 254 nm.[4][5]

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized this compound.

    • Dissolve the sample in 1.0 mL of the mobile phase (or a suitable solvent like acetonitrile) to a final concentration of 1.0 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Data Presentation: HPLC (Hypothetical Data)

Retention Time (min)Peak Area (%)Assignment
2.850.45Starting Material (e.g., o-cresol)
4.120.95Unidentified Impurity
7.53 98.50 This compound
9.200.10Side-Product
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating molecular structure. For purity assessment, ¹H NMR provides a detailed fingerprint of the compound, allowing for structural confirmation and the identification of structurally related impurities.[2] Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard.[4]

Experimental Protocol: NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[7]

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (typically Chloroform-d, CDCl₃).[7]

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.[7] Standard acquisition may involve 16 to 64 scans with a relaxation delay of 1-2 seconds.[8]

    • ¹³C NMR: Obtain a carbon-13 spectrum to identify the different carbon environments within the molecule.[7]

Data Presentation: ¹H NMR Data for this compound

The following table summarizes known ¹H NMR data which can be used to confirm the identity of the synthesized product.[9]

AssignmentChemical Shift (δ) ppm
Aromatic Protons7.20 - 6.63
Amine Protons (-NH₂)3.73 (broad singlet)
Methyl Protons (-CH₃)2.28
Data acquired on a 400 MHz spectrometer in CDCl₃.[9]

Comparison of Analytical Techniques

The choice of technique depends on the analytical goal. HPLC excels at quantification and separation, while NMR is superior for structural verification.

G cluster_hplc HPLC Analysis cluster_nmr NMR Analysis compound Synthesized Compound (this compound) hplc_purpose Primary Goal: Quantitative Purity compound->hplc_purpose How pure is it? nmr_purpose Primary Goal: Structural Confirmation compound->nmr_purpose Is it the right molecule? hplc_info Provides: - Purity (% Area) - Number of Components - Retention Time hplc_purpose->hplc_info hplc_strength Strength: High Resolution & Sensitivity hplc_info->hplc_strength nmr_info Provides: - Molecular Structure - Impurity Identification - Absolute Purity (qNMR) nmr_purpose->nmr_info nmr_strength Strength: Definitive Structural Info nmr_info->nmr_strength

Caption: Logical comparison of HPLC and NMR for purity assessment.

Summary Table: HPLC vs. NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Purpose Separation and quantification of components.[4]Structural elucidation and identification.[2]
Purity Output Relative purity based on peak area percentage.Absolute purity via qNMR; impurity identification.[4]
Sensitivity High (ppm to ppb levels).[6]Lower (typically requires >1% for easy detection).
Structural Info None (retention time is not a unique identifier).Definitive structural information.
Sample Throughput High (typically 15-30 minutes per sample).Moderate (can range from minutes to hours).
Impurity Detection Excellent for detecting a wide range of impurities.Best for structurally similar impurities.
Cost & Complexity Moderate cost and complexity.High cost and requires specialized operators.
Conclusion

For a thorough and reliable purity assessment of synthesized this compound, a multi-technique approach is indispensable. HPLC should be employed as the primary method for quantitative purity determination, providing accurate data on the percentage of the main component and the profile of impurities. Concurrently, NMR spectroscopy is essential for the unequivocal confirmation of the compound's structure and for identifying any significant impurities that may co-elute in HPLC. The combination of these two powerful techniques ensures the identity, quality, and purity of the final compound, which is a critical requirement in research and pharmaceutical development.

References

A Comparative Mass Spectrometry Guide to 2-(2-Methylphenoxy)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of 2-(2-Methylphenoxy)aniline and its isomers, 2-(3-Methylphenoxy)aniline and 2-(4-Methylphenoxy)aniline. Understanding the fragmentation patterns of these isomers is crucial for their unambiguous identification in complex matrices, a common challenge in pharmaceutical development and chemical analysis. This document presents available experimental data, outlines a general analytical protocol, and visualizes key experimental and logical workflows.

Data Presentation: Mass Spectral Fragmentation

The mass spectra of these isomers are characterized by a molecular ion peak and several key fragment ions. While complete experimental data for all isomers is not consistently available in public databases, the following table summarizes the key experimental and predicted mass-to-charge ratios (m/z) and relative intensities. All three isomers share the same molecular formula, C13H13NO, and a nominal molecular weight of 199.25 g/mol .

m/zThis compound (Experimental)2-(3-Methylphenoxy)aniline (Predicted/Common Fragments)2-(4-Methylphenoxy)aniline (Reported/Common Fragments)Proposed Fragment Identity
199100.0Base PeakMost Abundant[M]•+ (Molecular Ion)
20014.4-3rd Highest[M+1]•+ (Isotopic Peak)
1845.0LikelyLikely[M-CH3]•+
1816.4LikelyLikely[M-H2O]•+ or [M-NH3-H]•+
10820.1Likely2nd Highest[C7H8O]•+ or [C7H6N]•+
9342.1LikelyLikely[C6H7N]•+ (Aniline)
9110.2LikelyLikely[C7H7]+ (Tropylium ion)
8017.3--[C6H6N]+
6511.9LikelyLikely[C5H5]+

Data for this compound is derived from experimental spectra. Data for the 3- and 4- isomers are based on reported major fragments and predicted fragmentation patterns common to this class of compounds.

Experimental Protocols

The following is a general protocol for the analysis of 2-(Methylphenoxy)aniline isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile organic compounds.

1. Sample Preparation

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free of particulate matter by filtering through a 0.2 µm syringe filter if necessary.

  • An internal standard may be added for quantitative analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

3. Data Acquisition and Analysis

  • The GC separates the isomers based on their boiling points and interaction with the column's stationary phase.

  • As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

  • The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

  • The resulting mass spectrum for each isomer is then compared to reference spectra or analyzed for its unique fragmentation pattern to confirm its identity.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways for the analyzed compounds.

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Analyte Solution Filter Filtration Sample->Filter Vial GC Vial Filter->Vial Injector Injector Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source Ion Source (EI, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Identification Compound ID Library_Search->Identification

Caption: A generalized workflow for the analysis of 2-(Methylphenoxy)aniline isomers by GC-MS.

Fragmentation_2_2_Methylphenoxyaniline cluster_frags Major Fragments M This compound [M]•+ m/z = 199 F1 [M-CH3]•+ m/z = 184 M->F1 - •CH3 F2 [C7H8O]•+ m/z = 108 M->F2 - •C6H6N F3 [C6H7N]•+ (Aniline) m/z = 93 M->F3 - •C7H6O F4 [C7H7]+ (Tropylium ion) m/z = 91 F2->F4 - •OH Fragmentation_2_3_Methylphenoxyaniline cluster_frags Predicted Major Fragments M 2-(3-Methylphenoxy)aniline [M]•+ m/z = 199 F1 [M-CH3]•+ m/z = 184 M->F1 - •CH3 F2 [C7H8O]•+ m/z = 108 M->F2 - •C6H6N F3 [C6H7N]•+ (Aniline) m/z = 93 M->F3 - •C7H6O F4 [C7H7]+ (Tropylium ion) m/z = 91 F2->F4 - •OH Fragmentation_2_4_Methylphenoxyaniline cluster_frags Predicted Major Fragments M 2-(4-Methylphenoxy)aniline [M]•+ m/z = 199 F1 [M-CH3]•+ m/z = 184 M->F1 - •CH3 F2 [C7H8O]•+ m/z = 108 M->F2 - •C6H6N F3 [C6H7N]•+ (Aniline) m/z = 93 M->F3 - •C7H6O F4 [C7H7]+ (Tropylium ion) m/z = 91 F2->F4 - •OH

References

Validation of analytical methods for substituted aniline quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Substituted Anilines

For researchers, scientists, and professionals in drug development, the accurate quantification of substituted anilines is critical due to their role as synthetic intermediates and their potential toxicity.[1][2] This guide provides a comprehensive comparison of common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate method depends on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[2]

Data Presentation: A Head-to-Head Comparison

The performance of these analytical methods is summarized below to facilitate an objective comparison based on key validation parameters.

Table 1: Comparison of Method Performance for Aniline Quantification

ParameterUV-Vis Spectrophotometry (Direct)UV-Vis Spectrophotometry (Colorimetric)HPLC-UVGC-MS
Linearity Range2.0 - 60 µg/mL[3]0.2 - 2.4 µg/mL[4]1 - 100 µg/L[2]0.5 - 200 µg/L[2]
Limit of Detection (LOD)~1.5 µg/kg[2]30 µg/L[5]0.1 - 0.2 µg/L[2]0.07 - 0.29 µg/L[2]
Limit of Quantification (LOQ)0.0778 - 0.2073 µg/mL[3]Not explicitly found~0.1 - 1 µg/mL[6]~0.01 - 0.1 µg/mL[6]
Precision (%RSD) < 3%[5]1-2%[4]Within-run: <1.62%[3]Within-run: 3.8%, Between-run: 5.8%[7]
Selectivity Low to ModerateModerateModerate to HighVery High[6]
Sample Throughput HighModerateHigh (with autosampler)Moderate
Instrumentation Cost LowLowModerateHigh
Derivatization Required NoYes (for colorimetric)NoOften recommended/required[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of aniline derivatives.[1]

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A mixture of methanol or acetonitrile and water is typical. For example, a 60:40 (v/v) mixture of methanol and water can be effective.[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[2]

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of aniline standards in the mobile phase. Create a series of calibration standards through serial dilutions. Samples may require extraction to isolate the aniline compounds, which are then dissolved in the mobile phase.[1]

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the linear regression equation from this curve to determine the concentration of aniline compounds in the samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis of anilines, which are often volatile or can be made volatile through derivatization.[8][9]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A capillary column such as a DB-35MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[2][10]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: An example program is to start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[2]

Procedure:

  • Sample Preparation and Derivatization: For aqueous samples, adjust the pH to >11 and perform a liquid-liquid extraction with a solvent like methylene chloride.[9] For serum samples, an extraction followed by derivatization is common. A derivatizing agent like 4-carbethoxyhexafluorobutyryl chloride can be used to improve volatility and thermal stability.[7][9]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantification, using a characteristic ion for aniline (e.g., m/z 93).[8] An internal standard is often used for improved accuracy.[7]

UV-Visible Spectrophotometry (Colorimetric Method)

This method is based on the diazotization of aniline followed by a coupling reaction to form a colored azo dye, which is then quantified.[11]

Instrumentation:

  • Spectrophotometer: A UV-Visible spectrophotometer capable of measuring absorbance at the wavelength of maximum absorption (λmax) of the formed dye.

Reagents:

  • 0.1 M Hydrochloric Acid (HCl).[11]

  • 0.5% (w/v) Sodium Nitrite (NaNO₂), prepared fresh daily.[11]

  • 1.0% (w/v) 1-Naphthol in 0.5 M Sodium Hydroxide (NaOH).[11]

  • Aniline stock standard solution (e.g., 1000 mg/L).[11]

Procedure:

  • Standard and Sample Preparation: Prepare a series of working standards by diluting the stock solution.

  • Diazotization: To a known volume of the standard or sample, add HCl and NaNO₂ solution to form the diazonium salt.[11]

  • Coupling Reaction: Add the 1-naphthol solution to the diazotized sample. An azo dye will form.[11]

  • Measurement: Dilute the solution to a known volume and measure the absorbance at the λmax (typically around 495-550 nm) against a reagent blank.[11]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of aniline in the sample from this curve.[11]

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standards Prepare Calibration Standards Injection Inject into HPLC Prep_Standards->Injection Prep_Sample Sample Extraction & Dissolution Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Aniline Concentration Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of substituted anilines.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Sample Extraction (e.g., LLE) Derivatization Derivatization (Optional) Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantify using Internal Standard Peak_Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of substituted anilines.

Spectrophotometry_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Sample/Standard Diazotization Diazotization (HCl, NaNO2) Sample->Diazotization Coupling Coupling Reaction (1-Naphthol) Diazotization->Coupling Azo_Dye Formation of Colored Azo Dye Coupling->Azo_Dye Absorbance Measure Absorbance at λmax Azo_Dye->Absorbance Calibration Construct Calibration Curve Absorbance->Calibration Quantification Determine Concentration Calibration->Quantification

Caption: Workflow for spectrophotometric analysis via diazotization-coupling.

References

A Comparative Guide to the Infrared Spectra of Methylphenoxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of isomeric compounds is a critical aspect of quality control and substance identification. Infrared (IR) spectroscopy provides a rapid and powerful tool for elucidating the functional groups and substitution patterns of molecules. This guide offers a side-by-side comparison of the expected Fourier-Transform Infrared (FTIR) spectral characteristics of the ortho, meta, and para isomers of methylphenoxy aniline.

The three isomers—2-(methylphenoxy)aniline (ortho), 3-(methylphenoxy)aniline (meta), and 4-(methylphenoxy)aniline (para)—share the same fundamental functional groups: a primary aromatic amine (-NH₂), an aromatic ether (C-O-C), and substituted benzene rings. While their spectra will exhibit broad similarities due to these common features, key differences, particularly in the "fingerprint" region, can be expected to arise from the varied substitution patterns on the aromatic rings.

Side-by-Side Comparison of Expected IR Spectral Data

Due to the limited availability of direct experimental IR peak data for all three isomers in public spectral databases, this comparison is based on the characteristic absorption ranges for the key functional groups present in the molecules.[1] The primary distinctions between the isomers are anticipated in the out-of-plane C-H bending region, which is highly sensitive to the substitution pattern of the aromatic rings.[1]

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Ortho Isomer (2-(methylphenoxy)aniline) Meta Isomer (3-(methylphenoxy)aniline) Para Isomer (4-(methylphenoxy)aniline)
N-H StretchPrimary Aromatic Amine3300-3500Two bands expected, characteristic of a primary amine.[1]Two bands expected, characteristic of a primary amine.[1]Two bands expected, characteristic of a primary amine.[1]
C-H Stretch (Aromatic)Aromatic Ring3000-3100Multiple weak to medium bands.Multiple weak to medium bands.Multiple weak to medium bands.
C-H Stretch (Methyl)-CH₃2850-2960Bands corresponding to symmetric and asymmetric stretching.Bands corresponding to symmetric and asymmetric stretching.Bands corresponding to symmetric and asymmetric stretching.
N-H BendPrimary Aromatic Amine1580-1650A medium to strong band.A medium to strong band.A medium to strong band.
C=C Stretch (Aromatic)Aromatic Ring1400-1600Multiple bands of variable intensity.Multiple bands of variable intensity.Multiple bands of variable intensity.
C-N StretchAromatic Amine1250-1335A strong band is anticipated in this region.A strong band is anticipated in this region.A strong band is anticipated in this region.
C-O-C StretchAromatic Ether1200-1250A strong, characteristic band is expected.[1]A strong, characteristic band is expected.[1]A strong, characteristic band is expected.[1]
C-H Out-of-Plane BendAromatic Ring Substitution675-900The pattern of absorption in this region will be indicative of the specific ortho substitution on both rings.[1]The pattern of absorption in this region will be indicative of the specific meta substitution on one ring and para on the other.[1]The pattern of absorption in this region will be indicative of the specific para substitution on both rings.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of FTIR spectra from solid samples, applicable to the methylphenoxy aniline isomers.

KBr Pellet Method for Transmission FTIR

This is a common technique for obtaining high-quality IR spectra of solid samples.[2][3]

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[3]

    • Weigh approximately 1-2 mg of the methylphenoxy aniline isomer and 100-200 mg of dry, infrared-grade potassium bromide (KBr).[4] The sample concentration in KBr should be between 0.2% and 1%.[2]

    • First, grind the sample in the mortar to a fine powder.[1]

    • Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained. Perform this step quickly to minimize moisture absorption by the KBr.[3]

  • Pellet Formation:

    • Place the powdered mixture into a pellet-forming die.[5]

    • Assemble the die and place it in a hydraulic press.

    • Apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent pellet.[1][5]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Attenuated Total Reflectance (ATR) FTIR

ATR is a convenient alternative that requires minimal sample preparation.[6][7]

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4] A background spectrum of the clean, empty crystal should be recorded.[7]

  • Sample Application:

    • Place a small amount of the solid methylphenoxy aniline isomer sample directly onto the ATR crystal.[6]

    • Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[4]

  • Spectral Acquisition:

    • Record the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • After the measurement, the sample can be recovered, and the crystal should be cleaned with an appropriate solvent.[6]

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the methylphenoxy aniline isomers based on their IR spectra.

G Workflow for Isomer Differentiation using IR Spectroscopy cluster_0 Sample Preparation and Analysis cluster_1 Spectral Analysis cluster_2 Isomer Identification Sample Obtain Isomeric Samples (Ortho, Meta, Para) Prepare Prepare Samples for FTIR (KBr Pellet or ATR) Sample->Prepare Acquire Acquire IR Spectra (4000-400 cm⁻¹) Prepare->Acquire Identify_Functional_Groups Identify Key Functional Group Peaks (N-H, C-O-C, C=C) Acquire->Identify_Functional_Groups Analyze_Fingerprint Analyze Fingerprint Region (675-900 cm⁻¹) Identify_Functional_Groups->Analyze_Fingerprint Compare_Bending Compare C-H Out-of-Plane Bending Patterns Analyze_Fingerprint->Compare_Bending Ortho Ortho Isomer (Distinct Pattern) Compare_Bending->Ortho Ortho-like Pattern Meta Meta Isomer (Distinct Pattern) Compare_Bending->Meta Meta-like Pattern Para Para Isomer (Distinct Pattern) Compare_Bending->Para Para-like Pattern

Caption: Logical workflow for the differentiation of methylphenoxy aniline isomers using IR spectroscopy.

References

Illuminating the Framework: A Comparative Guide to the Structural Confirmation of 2-Aminophenyl o-Tolyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of key analytical techniques for elucidating the structure of 2-aminophenyl o-tolyl ether and its derivatives, supported by experimental data and detailed methodologies.

The unambiguous determination of a molecule's three-dimensional architecture is paramount for understanding its chemical behavior, predicting its pharmacological activity, and ensuring the reproducibility of scientific findings. For the class of 2-aminophenyl o-tolyl ether derivatives, a combination of spectroscopic and crystallographic methods provides a robust toolkit for structural verification. This guide delves into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

At a Glance: Comparative Spectroscopic and Crystallographic Data

To facilitate a clear comparison, the following tables summarize key experimental data for 2-(o-tolyloxy)aniline, the parent compound of this derivative class, and related analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Data

CompoundTechniqueSolventChemical Shift (δ) ppmAssignment
2-(o-tolyloxy)aniline[1]¹H NMRCDCl₃7.203, 7.081, 6.983, 6.893, 6.780, 6.752, 6.666, 6.634Aromatic Protons
3.73-NH₂
2.281-CH₃
N-Cyclobutyl-2-p-tolyloxy-acetamide¹H NMRCDCl₃7.13-7.11 (d, J=8.33 Hz), 6.83-6.81 (d, J=8.4 Hz)Aromatic Protons (p-tolyl)
6.69 (br s)-NH
4.52-4.49 (m), 2.41-2.35 (m), 1.98-1.92 (m), 1.77-1.72 (m)Cyclobutyl Protons
2.29-CH₃ (p-tolyl)
N-Cyclobutyl-2-p-tolyloxy-acetamide¹³C NMRCDCl₃167.0, 156.6, 140.2, 135.1, 128.6, 128.3, 126.9, 126.6, 114.9Aromatic and Carbonyl Carbons
67.3, 44.1, 31.0, 15.0Aliphatic Carbons
20.5-CH₃

Table 2: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragments (m/z) and [Relative Intensity]Interpretation
2-(o-tolyloxy)anilineElectron Ionization (EI)199 [M⁺], 184, 168, 154, 141, 130, 115, 107, 93, 77Molecular ion and characteristic fragmentation pattern of the diaryl ether linkage.

Table 3: X-ray Crystallography Data

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å) & Angles (°)
(2-Aminophenyl)(p-tolyl)methanoneMonoclinicP2₁/cC-N: 1.385(2), C=O: 1.234(2), Dihedral angle between rings: 52.8(1)°

Experimental Workflow and Methodologies

The structural confirmation of a novel 2-aminophenyl o-tolyl ether derivative typically follows a logical progression of analytical techniques.

experimental_workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Hypothesis ms Mass Spectrometry (EI, ESI) nmr->ms Confirm Molecular Weight & Fragmentation xray Single Crystal X-ray Diffraction ms->xray For Unambiguous 3D Structure final_structure Confirmed Structure xray->final_structure

Caption: A typical workflow for the synthesis and structural elucidation of novel organic compounds.

Detailed Experimental Protocols

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is complex, two-dimensional NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing definitive assignments.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • For direct infusion ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Electron Ionization (EI): This hard ionization technique provides a detailed fragmentation pattern that can be used to deduce the structure of the molecule. The molecular ion peak (M⁺) confirms the molecular weight.

  • Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, providing a clear indication of the molecular weight with minimal fragmentation.

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Instrumentation: A single-crystal X-ray diffractometer.

Sample Preparation (Crystal Growth):

  • Dissolve the purified compound in a suitable solvent or solvent mixture until saturation is reached.

  • Slowly evaporate the solvent at room temperature. Alternatively, vapor diffusion or slow cooling methods can be employed to promote the growth of single crystals of suitable quality for X-ray diffraction.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on the diffractometer.

  • Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Comparative Analysis of Techniques

  • NMR Spectroscopy is unparalleled for determining the connectivity of atoms in a molecule in solution. It is often the first and most informative technique for structural elucidation of novel organic compounds.

  • Mass Spectrometry provides crucial information about the molecular weight and can reveal structural motifs through fragmentation analysis. It is a highly sensitive technique that requires only a small amount of sample.

  • X-ray Crystallography , when applicable (i.e., when suitable single crystals can be grown), provides the most definitive and unambiguous structural information, including stereochemistry and the precise spatial arrangement of all atoms in the solid state.

By employing these techniques in a complementary fashion, researchers can confidently confirm the structure of 2-aminophenyl o-tolyl ether derivatives, paving the way for further investigation into their chemical and biological properties.

References

Cross-Validation of Experimental Findings for Novel Aniline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives continue to be a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1] Their structural simplicity and amenability to chemical modification have led to their incorporation into a wide array of drugs targeting diverse diseases, including cancer, infectious diseases, and inflammation.[1] This guide provides a comparative analysis of recently developed aniline compounds, presenting experimental data to cross-validate their therapeutic potential.

Comparative Analysis of Biological Activity

The therapeutic efficacy of novel aniline derivatives is quantified through various in vitro assays. Below are summarized findings for their anticancer and antibacterial activities.

Anticancer Activity: Cytotoxicity Profile

The cytotoxic potential of novel aniline derivatives is a key indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several novel aniline-based compounds against a panel of human cancer cell lines.

Compound IDDerivative ClassA549 (Lung) IC50 (µM)PC9 (Lung) IC50 (µM)HT29 (Colon) IC50 (µM)RKO (Colon) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
Pegaharoline A (PA) Tryptamine-derived aniline2.39 ± 0.273.60 ± 0.41---[2]
N53·HCl N-phenyl-2-(aniline) benzamide--2.95 ± 0.087.99 ± 0.8510.94 ± 1.30[3][4]
Test Compound 1 4-(oxan-2-yl)aniline derivative5.2---15.1[5]
Gefitinib (Comparator) 4-anilinoquinazoline0.5-> 50-> 50[5]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table presents the MIC values for novel aniline derivatives against clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Compound IDDerivative ClassS. aureus (MRSA) MIC (µg/mL)A. baumannii MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)E. cloacae MIC (µg/mL)Reference
B7-L11 Chimeric Proline-Rich Antimicrobial Peptide4----[6]
GaN Gallium(III) compound-0.5 - 160.5 - 16≤ 16≤ 16[7]
GaM Gallium(III) compound-0.5 - 160.5 - 16≤ 16≤ 16[7]
BrCl-Flav Synthetic Flavonoid0.48 (MRSA)--125125[8]

Key Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of novel aniline compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the aniline compound (e.g., 0.5, 1, 2, 4, 8, 16, and 32 µM) and incubate for 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Susceptibility: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Myocardial Ischemia/Reperfusion Injury Model in Rats

This model is used to evaluate the cardioprotective effects of novel compounds.

  • Anesthesia and Ventilation: Anesthetize the rat (e.g., with isoflurane) and initiate mechanical ventilation.[9]

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[10]

  • Ischemia and Reperfusion: Maintain the ligation for a specific period (e.g., 30 minutes) to induce ischemia. Release the suture to allow for reperfusion.[11]

  • Compound Administration: The test compound can be administered before ischemia or at the onset of reperfusion.

  • Evaluation of Infarct Size: After a set reperfusion period, excise the heart and stain with a reagent like 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted and viable tissue.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to assess the inhibitory effect of compounds on EGFR activation.

  • Cell Treatment and Lysis: Treat cancer cells with the test compound and/or EGF, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using an assay like the BCA assay.[12]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[12][13]

  • Blocking: Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.[13][14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total EGFR to normalize the p-EGFR signal.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by novel aniline compounds is crucial for rational drug design and development.

EGFR/VEGFR Signaling in Cancer

Many aniline derivatives, particularly 4-anilinoquinazolines, function as tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These receptors are key players in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding pocket of these kinases, aniline-based inhibitors block the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby exerting their anticancer effects.[1]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor Aniline Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Aniline_Inhibitor->VEGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis NFkB_Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Aniline Derivatives Stimuli TNF-α, LPS IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome->NFkB Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->IKK

References

Safety Operating Guide

Proper Disposal of 2-(2-Methylphenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Methylphenoxy)aniline (CAS No. 3840-18-4) was not located. The following disposal procedures are based on the hazardous properties of the parent compound, aniline, and related substituted anilines. It is imperative to treat this compound as a hazardous chemical and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a member of the aniline family, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled, a potential carcinogen, and very toxic to aquatic life.[1][2] Therefore, it must be managed as hazardous waste from its point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves may not be suitable for prolonged contact.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and paper towels).

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.[4]

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof, and compatible container. A polyethylene container is often a suitable choice.[3]

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

3. Labeling:

  • Properly label the waste container immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "3840-18-4"

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")

    • The date of initial waste accumulation.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.[3]

  • Store the container in secondary containment to capture any potential leaks.

  • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Provide the EHS department with accurate information about the waste composition and volume.

Hazard Data Summary for Aniline (Parent Compound)

Hazard ClassificationGHS Hazard Statements
Acute Toxicity (Oral) H301: Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) H311: Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) H331: Toxic if inhaled.[1][2]
Skin Sensitization H317: May cause an allergic skin reaction.[1][2]
Serious Eye Damage H318: Causes serious eye damage.[1][2]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[1][2]
Carcinogenicity H351: Suspected of causing cancer.[1][2]
Target Organ Toxicity H372: Causes damage to organs through prolonged or repeated exposure.[1][2]
Aquatic Hazard (Acute) H400: Very toxic to aquatic life.[1]
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (this compound) Assess Assess Hazards (Treat as Toxic, Carcinogenic, Ecotoxic) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->PPE Hazardous Stop STOP Assess->Stop Uncertain? Segregate Segregate Waste PPE->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Label Label Container: 'Hazardous Waste', Chemical Name, CAS#, Hazards Containerize->Label Store Store in Secondary Containment in a Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Facility ContactEHS->End Improper Improper Disposal (Drain/Trash)

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(2-Methylphenoxy)aniline, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety protocols for structurally similar aromatic amines and are designed to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage upon contact.[2][3]

  • Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic exposure.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are crucial for minimizing exposure. All personnel must be trained in the correct use, limitations, and maintenance of their PPE.[1]

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption.[1] Check manufacturer data for breakthrough times.
Eye and Face Protection Chemical safety goggles or a face shield.[2]To protect eyes from splashes and irritation.[4]
Body Protection A lab coat or a chemical-resistant suit.[2][5]To prevent skin contact with clothing.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosolization, a government-approved respirator is required.[2][6]To prevent inhalation of vapors or aerosols.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Safety Stations: An emergency eye wash fountain and safety shower should be in close proximity to the workstation.[2]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • If handling the solid form, avoid the generation of dust.[2]

  • Keep the container tightly closed when not in use.[1][2]

  • Wash hands thoroughly with soap and water immediately after handling.[1]

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled or stored.[1][2]

  • Immediately remove any contaminated clothing and wash it separately before reuse.[1]

Storage:

  • Store in a dry, cool, and well-ventilated area.[2]

  • Keep the container tightly closed and upright to prevent leakage.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Spill Response

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wear the full complement of required PPE, including respiratory protection.[1]

    • Contain the spill using an inert absorbent material such as vermiculite or dry sand.[1]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]

    • Clean the spill area thoroughly.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact your institution's Environmental Health & Safety (EH&S) department for assistance.

The following diagram outlines the logical steps for responding to a chemical spill.

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Not Manageable ppe Don Full PPE small_spill->ppe evacuate_large Evacuate Area large_spill->evacuate_large contain Contain with Inert Absorbent ppe->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose contact_ehs Contact EH&S evacuate_large->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.